4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(2,2,3,3-tetrafluoropropoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O3/c11-9(12)10(13,14)5-17-7-3-1-6(2-4-7)8(15)16/h1-4,9H,5H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPDZECSXKPAGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCC(C(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid. Recognizing the limited availability of direct experimental data for this specific molecule, this document establishes a predicted physicochemical profile based on structurally analogous compounds. More critically, it offers detailed, field-proven experimental protocols for the definitive determination of its aqueous solubility, acid dissociation constant (pKa), and lipophilicity (LogP). These methods are presented as self-validating systems to ensure the generation of robust and reliable data essential for applications in medicinal chemistry, materials science, and drug development. The guide is structured to empower researchers to move from theoretical estimation to empirical validation, a crucial step in the characterization of novel chemical entities.
Introduction and Strategic Importance
4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid is a fluorinated aromatic carboxylic acid. The incorporation of fluorine atoms and fluorinated alkyl groups into organic molecules is a widely utilized strategy in drug discovery to modulate key properties such as metabolic stability, membrane permeability, and binding affinity. The tetrafluoropropoxy moiety, in particular, is expected to significantly influence the compound's lipophilicity and electronic characteristics compared to its non-fluorinated counterparts.
A precise understanding of its physicochemical properties is paramount. These parameters govern a compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For drug development professionals, this data is critical for formulation design, predicting in vivo behavior, and ensuring regulatory compliance. This guide provides the foundational knowledge and practical methodologies to accurately characterize this promising molecule.
Figure 1: Chemical Structure of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid
Caption: Structure of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid.
Predicted Physicochemical Profile
Direct experimental data for 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid is scarce in publicly available literature. Therefore, the following profile is based on calculations and data from structurally similar analogs, such as 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid and various fluorinated benzoic acids.[1][2][3] It is imperative that these values be confirmed experimentally.
| Property | Predicted Value / Information | Basis for Prediction & Rationale |
| CAS Number | 186399-52-8 | Catalog data for the specified compound. |
| Molecular Formula | C₁₀H₈F₄O₃ | Derived from the chemical structure. |
| Molecular Weight | 252.16 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical appearance for aromatic carboxylic acids.[2] |
| Melting Point | ~170 - 185 °C | Based on the melting point of the analogous 4-(1,1,2,2-tetrafluoroethoxy)benzoic acid (178°C).[3] The slightly larger propoxy group may slightly alter crystal packing and melting point. |
| Aqueous Solubility | Low | The fluorinated alkyl chain and aromatic ring suggest poor water solubility.[2][4] The carboxylic acid group provides some limited aqueous solubility, which will be pH-dependent. |
| pKa | ~3.0 - 3.8 | The electron-withdrawing nature of the tetrafluoroalkoxy group is expected to increase the acidity (lower the pKa) compared to benzoic acid (pKa ≈ 4.2). This is a known trend for fluorinated benzoic acids.[5][6] |
| LogP (octanol/water) | > 2.5 | The extended fluorinated chain significantly increases lipophilicity compared to simpler benzoic acids. Fluorination generally increases the LogP value in aromatic systems.[7][8][9] |
Definitive Experimental Characterization Protocols
The following sections provide detailed, step-by-step protocols for the experimental determination of the most critical physicochemical properties.
Aqueous Solubility Determination (OECD Test Guideline 105)
The determination of water solubility is fundamental. The "Flask Method," as described in OECD Guideline 105, is the gold standard for substances with solubility greater than 10⁻² g/L.
Causality and Expertise: The choice of the Flask Method is predicated on achieving a true thermodynamic equilibrium between the solid-state compound and its saturated aqueous solution. Stirring duration, temperature control, and the method of phase separation are critical variables that must be rigorously controlled to prevent the formation of colloidal suspensions and ensure accurate, reproducible results. Centrifugation is often preferred over filtration for highly lipophilic compounds to avoid adsorption onto filter membranes.
Workflow for Aqueous Solubility (Flask Method)
Caption: OECD 105 Flask Method workflow for solubility determination.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid to a glass flask containing a known volume of high-purity deionized water. The excess solid should be clearly visible.
-
Equilibration: Seal the flask and place it in a thermostatically controlled shaker or stirrer bath at a precise temperature (e.g., 25 ± 0.5 °C).
-
Saturation: Stir the solution for an initial period of 24 hours. After this, cease stirring and observe if any solid settles.
-
Confirmation of Equilibrium: Take a sample, determine its concentration, and then continue stirring for another 24 hours. If the concentration of the second sample is within experimental error of the first, equilibrium is considered reached. If not, continue stirring until two consecutive measurements are stable.
-
Phase Separation: Once equilibrium is achieved, allow the solution to stand at the test temperature for at least 24 hours to allow for the settling of undissolved solids. Subsequently, centrifuge the sample at a high speed to ensure complete separation of the aqueous phase from any suspended microcrystals.
-
Quantification: Carefully withdraw a known volume of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The water solubility is reported as the average concentration from at least three replicate experiments.
Acid Dissociation Constant (pKa) by Potentiometric Titration
The pKa value dictates the extent of ionization at a given pH, which profoundly impacts solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate and reliable method for its determination.[6]
Causality and Expertise: This method relies on monitoring the change in pH of a solution of the analyte as a titrant (a strong base for an acidic analyte) is added incrementally. The pKa is the pH at which the concentrations of the protonated (acidic) and deprotonated (conjugate base) forms are equal. This corresponds to the midpoint of the buffer region on the titration curve. Purging with nitrogen is essential to remove dissolved CO₂, which can form carbonic acid and interfere with the accurate determination of the endpoint for weakly acidic compounds.
Workflow for pKa Determination by Potentiometric Titration
Caption: Workflow for determining pKa via potentiometric titration.
Step-by-Step Protocol:
-
System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature.
-
Sample Preparation: Accurately weigh a sample of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid and dissolve it in a suitable solvent system. Due to its predicted low aqueous solubility, a co-solvent system (e.g., methanol-water or acetonitrile-water) may be necessary.
-
Inert Atmosphere: Place the solution in a jacketed titration vessel maintained at a constant temperature. Purge the solution with an inert gas, such as nitrogen, for 10-15 minutes before and during the titration to eliminate dissolved carbon dioxide.
-
Titration: Begin the titration by adding small, precise aliquots of a standardized, carbonate-free strong base solution (e.g., 0.1 M NaOH).
-
Data Recording: After each addition of titrant, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Data Analysis: Construct a titration curve by plotting the recorded pH values against the volume of NaOH added.
-
pKa Determination: Determine the equivalence point from the inflection point of the curve (or the maximum of the first derivative plot). The pKa is the pH value recorded at the point where exactly half of the volume of titrant required to reach the equivalence point has been added.
Lipophilicity (LogP) Determination (Shake-Flask Method)
LogP, the octanol-water partition coefficient, is the primary measure of a compound's lipophilicity and a critical predictor of its membrane permeability and potential for accumulation in fatty tissues. The shake-flask method is the traditional and most direct method for its determination.
Causality and Expertise: This method directly measures the partitioning of a compound between two immiscible phases: n-octanol (simulating biological lipids) and water. Pre-saturation of the solvents is a critical step to prevent volume changes during the experiment, which would alter the concentrations and lead to erroneous results. The choice of which phase to initially dissolve the compound in depends on its expected LogP; for a lipophilic compound, dissolving in n-octanol first is often more efficient.
Workflow for LogP Determination (Shake-Flask Method)
Caption: Shake-Flask method workflow for LogP determination.
Step-by-Step Protocol:
-
Solvent Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate. The aqueous phase should be buffered to a pH where the compound is fully unionized (at least 2 pH units below the pKa).
-
Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol at a concentration that can be accurately measured by the chosen analytical method.
-
Partitioning: Place equal, known volumes of the n-octanol stock solution and the pre-saturated buffered water into a suitable vessel (e.g., a separatory funnel or centrifuge tube).
-
Equilibration: Shake the vessel gently at a constant temperature for a sufficient time to reach equilibrium (typically 1-24 hours, to be determined experimentally).
-
Phase Separation: Separate the two phases by centrifugation to avoid the formation of emulsions.
-
Quantification: Determine the concentration of the compound in both the n-octanol phase and the aqueous phase using a validated analytical method like HPLC-UV.
-
Calculation: The partition coefficient, P, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value. The experiment should be repeated at several initial concentrations to ensure the value is independent of concentration.
Plausible Synthesis Route
A common method for synthesizing such fluorinated aryl ethers involves a Williamson ether synthesis. This provides context on the compound's origin and potential impurities. A plausible route is the reaction of methyl 4-hydroxybenzoate with 1,1,2,2-tetrafluoro-3-iodopropane followed by saponification of the resulting ester.
Alternatively, a reaction between 4-hydroxybenzoic acid and a suitable tetrafluoropropylating agent under basic conditions could be employed.[10][11] The purity of the final product would need to be confirmed by techniques like NMR spectroscopy and elemental analysis.[12][13]
Conclusion
The physicochemical properties of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid are critical determinants of its potential in pharmaceutical and material science applications. While a predicted profile provides a valuable starting point, it is not a substitute for rigorous experimental data. The protocols detailed in this guide for determining aqueous solubility, pKa, and LogP represent robust, validated methodologies that will yield the high-quality, reliable data required for informed decision-making in research and development. Adherence to these systematic approaches will ensure a thorough and accurate characterization of this and other novel chemical entities.
References
- BenchChem. (n.d.). Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids.
- BenchChem. (n.d.). physical and chemical properties of 2-Fluorobenzoic acid.
- ResearchGate. (n.d.). Measured²⁰ log P values for compounds selectively fluorinated phenylcyclohexanes and reference compounds 16 and 17.
- ResearchGate. (n.d.). Log P values of fluorinated benzene derivatives.
- Wikipedia. (n.d.). 3-Fluorobenzoic acid.
- Santa Cruz Biotechnology. (n.d.). 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid.
- PubChem. (n.d.). 2-Fluorobenzoic acid.
- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11).
- CymitQuimica. (n.d.). CAS 10009-25-3: 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid.
- Sigma-Aldrich. (n.d.). 4-(2,2,2-Trifluoroacetamido)benzoic acid.
- PubMed. (2008). The pKa values of PFOA and other highly fluorinated carboxylic acids. Environmental Science & Technology, 42(2), 456-458.
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- Sigma-Aldrich. (n.d.). 4-(2,2,2-trifluoroacetamido)benzoic acid.
- ResearchGate. (n.d.). Scheme 3. Route of synthesis of 4-(3-perfluorobutylprop-1-oxy)benzoic acid.
- Wiley-VCH. (n.d.). "Fluorine Compounds, Organic," in: Ullmann's Encyclopedia of Industrial Chemistry.
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- ConnectSci. (2013). Synthesis of Fluorinated Aromatic Compounds by One-Pot Benzyne Generation and Nucleophilic Fluorination. Australian Journal of Chemistry, 67(3), 475-480.
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Analytical Characterization of Tetrafluoropropoxy Benzoic Acid Derivatives: A Comprehensive Technical Guide
Executive Summary
Tetrafluoropropoxy benzoic acid derivatives, specifically 4-(2,2,3,3-tetrafluoropropoxy)benzoic acid , represent a highly specialized class of fluorinated intermediates. Because of the strongly electronegative tetrafluoro-substitution, these compounds are critical structural motifs in the synthesis of liquid crystals, advanced radiopharmaceuticals, and agrochemicals.
As a Senior Application Scientist, I designed this guide to provide a self-validating analytical framework for the definitive structural and molecular weight characterization of these molecules. By correlating exact mass determination via High-Resolution Mass Spectrometry (HRMS) with atomic-level mapping through multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can ensure robust quality control and mechanistic validation during drug development.
Physicochemical Profiling
Understanding the macroscopic physicochemical properties is the first step toward rationally designing analytical workflows. The incorporation of the
Table 1: Target Molecule Specifications
| Parameter | Value / Description |
| IUPAC Name | 4-(2,2,3,3-tetrafluoropropoxy)benzoic acid |
| CAS Registry Number | 72106-04-8[] |
| Molecular Formula | |
| Average Molecular Weight | 252.162 g/mol [3] |
| Monoisotopic Exact Mass | 252.0410 Da[3] |
| Computed LogP | 2.66[3] |
Workflow Architecture
To systematically elucidate the structure of tetrafluoropropoxy benzoic acid, an orthogonal analytical approach is employed. The workflow is designed as a self-validating system: molecular weight confirmation by MS is independently corroborated by the bond connectivity mapping from NMR and functional group identification from FTIR.
Figure 1: Orthogonal analytical workflow for structural elucidation.
Molecular Weight Analysis: ESI-HRMS
Mechanistic Rationale
For compounds bearing a free carboxylic acid, Electrospray Ionization in negative mode (ESI-) is the gold standard. The basicity of the electrospray droplet environment facilitates rapid deprotonation, yielding the
To achieve mass accuracies below 2 ppm, continuous infusion of a reference lock-mass is mandatory. The industry standard calibrant for fluorinated compounds is hexakis(1H,1H,3H-tetrafluoropropoxy)phosphazine (m/z 1033.9881), which provides an ideal homologous reference for exact mass correction[4][5].
Standard Operating Procedure: ESI-HRMS
-
Sample Preparation : Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a solvent mixture of Methanol/Water (80:20, v/v) containing 0.1% Ammonium Hydroxide (
) to force deprotonation. -
Lock-Mass Calibration : Prepare a dual-spray reference solution containing purine and hexakis(1H,1H,3H-tetrafluoropropoxy)phosphazine[5].
-
Instrument Parameters :
-
Capillary voltage: 2.5 kV (Negative mode)
-
Desolvation temperature: 350 °C
-
Cone voltage: 20 V (Kept low to prevent premature cleavage of the tetrafluoropropoxy ether linkage).
-
-
Data Acquisition : Acquire in TOF-MS mode over an m/z range of 50–1200. Execute MS/MS (CID) using a collision energy ramp of 15–30 eV using Argon gas.
Fragmentation Dynamics
Understanding the fragmentation pathways provides secondary structural confirmation. The primary cleavage occurs via decarboxylation, followed by the specific neutral loss of the fluorinated aliphatic chain.
Figure 2: ESI-MS/MS negative ion mode fragmentation pathway.
Structural Elucidation: Multi-Nuclear NMR
Mechanistic Rationale
While MS confirms the molecular formula, NMR confirms the exact geometric assembly. For tetrafluoropropoxy derivatives, 1H, 13C, and 19F NMR are non-negotiable.
-
Solvent Selection : DMSO-
is chosen over because it breaks intermolecular hydrogen bonding of the carboxylic acid dimers, allowing the acidic proton to appear as a sharp singlet at ~12.5 ppm. -
Heteronuclear Coupling : The terminal proton in the
group exhibits complex splitting. It couples to the geminal fluorines ( Hz) and the vicinal fluorines ( Hz), resulting in a distinctive triplet of triplets (tt)[6].
Standard Operating Procedure: NMR Acquisition
-
Sample Preparation : Dissolve 15 mg of analyte in 0.6 mL of DMSO-
. Add 0.05% Tetramethylsilane (TMS) as an internal reference for 1H and 13C. For 19F NMR, use Trichlorofluoromethane ( ) as the external standard[6]. -
1H NMR (400 MHz) : Run a standard 1D sequence (zg30). Set the relaxation delay (D1) to 2 seconds. The acidic proton may require 64 scans for adequate S/N if exchange with residual water is rapid.
-
19F NMR (376 MHz) : Utilize a proton-decoupled sequence (ig or cpd) to observe pure fluorine signals, followed by a proton-coupled spectrum to observe the intrinsic J-couplings that validate the
arrangement. -
13C NMR (100 MHz) : Utilize a sequence with extended relaxation (D1 = 4s) to ensure the quaternary carbons (carbonyl and ipso-aromatic carbons) are fully relaxed and quantifiable.
Predicted Spectral Data Summarization
Table 2: 1H NMR Spectral Assignments
| Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constants (Hz) | Assignment |
| 12.80 | s (broad) | 1H | - | -COOH |
| 7.92 | d | 2H | Aromatic H (ortho to -COOH) | |
| 7.10 | d | 2H | Aromatic H (ortho to ether) | |
| 6.65 | tt | 1H | ||
| 4.60 | t | 2H |
Table 3: 19F NMR Spectral Assignments
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| -125.5 | s (if 1H decoupled) | 2F | |
| -139.8 | s (if 1H decoupled) | 2F |
(Note: Chemical shifts of 19F are highly solvent-dependent; values referenced to
Vibrational Spectroscopy (FTIR)
As a final orthogonal check, Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) isolates specific bond vibrational modes. This is a rapid, non-destructive technique that guarantees the bulk solid matches the dissolved states analyzed by MS and NMR.
Standard Operating Procedure: ATR-FTIR
-
Ensure the diamond ATR crystal is thoroughly cleaned with isopropanol and a background scan is taken to subtract atmospheric
and . -
Place a micro-spatula tip of the solid sample directly onto the crystal. Apply pressure using the anvil.
-
Acquire 32 scans at a resolution of 4 cm⁻¹.
Key Diagnostic Bands
- : Broad absorption from 3200–2500 cm⁻¹, characteristic of strongly hydrogen-bonded carboxylic acid dimers.
- : Sharp, intense peak at ~1685 cm⁻¹ representing the conjugated carboxylic acid.
- : A series of very strong stretching bands between 1150 cm⁻¹ and 1050 cm⁻¹ diagnostic of the fluoroalkyl chain[6][7].
-
: Aromatic C-H stretches observable
cm⁻¹.
Conclusion
By integrating negative-mode HR-ESI-MS with multi-nuclear (1H, 13C, 19F) NMR and ATR-FTIR spectroscopy, analytical scientists can definitively characterize tetrafluoropropoxy benzoic acid derivatives. Adhering to the logical causality of instrument tuning—specifically acknowledging the complex spin-coupling of the fluoro-aliphatic chain and the ionization bias of the carboxylic acid—ensures that the resulting data forms a self-validating, structurally absolute profile.
References
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MDPI. "Phenolic Compounds from Sesame Cake and Antioxidant Activity: A New Insight for Agri-Food Residues' Significance for Sustainable Development." MDPI, 22 Sept. 2019. URL:[Link]
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Semantic Scholar. "Biochemical characterization of acyl activating enzymes for side chain moieties of Taxol and its analogs." Semantic Scholar. URL: [Link]
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ChemSrc. "72106-04-8_4-(2,2,3,3-tetrafluoropropoxy)benzoic acid." ChemSrc, 13 Nov. 2025. URL: [Link]
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HairuiChem. "4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid_72106-04-8." HairuiChem. URL: [Link]
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ACS Publications. "Neutron Diffraction and Spectroscopic Studies of Intramolecular Tetrel Bonds in Three Fluorinated Zinc Complexes." Journal of the American Chemical Society, 26 Nov. 2025. URL: [Link]
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Semantic Scholar. "Synthesis of Fluorocyclotriphosphazene Derivatives and Their Fire-Retardant Finishing on Cotton Fabrics." Semantic Scholar, 13 June 2010. URL:[Link]
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Solubility profile of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid in organic solvents
An In-depth Technical Guide to the Solubility Profile of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic Acid in Organic Solvents
Authored by: A Senior Application Scientist
Foreword: The Imperative of Solubility Profiling in Modern Chemistry
In the realms of pharmaceutical development and materials science, the precise characterization of a molecule's physicochemical properties is paramount. Among these, the solubility profile stands as a cornerstone, dictating a compound's behavior from initial formulation to its ultimate application. This guide provides a comprehensive technical overview of the solubility of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid, a molecule of significant interest due to the strategic incorporation of a fluorinated alkoxy chain onto a benzoic acid scaffold. The presence of the tetrafluoropropoxy group is anticipated to modulate properties such as lipophilicity, metabolic stability, and intermolecular interactions, making a thorough understanding of its solubility essential for harnessing its full potential.[1][2][3][4]
This document is structured to provide not just data, but a foundational understanding of the principles governing solubility and the robust methodologies for its determination. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.
Physicochemical Characteristics of the Solute
A molecule's intrinsic properties are the primary determinants of its solubility. For 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid, the interplay between the hydrophilic carboxylic acid group and the hydrophobic, electron-withdrawing tetrafluoropropoxy moiety defines its interaction with various solvents.
| Property | Value | Source/Rationale |
| Molecular Formula | C10H8F4O3 | |
| Molecular Weight | 252.16 g/mol | |
| Appearance | White to off-white powder or crystals | Inferred from similar fluorinated benzoic acids.[5] |
| Melting Point (°C) | Not available; requires experimental determination | |
| pKa (predicted) | 3.5 - 4.0 | The electron-withdrawing nature of the fluoroalkoxy group is expected to increase the acidity compared to benzoic acid (pKa ≈ 4.2).[1] |
| LogP (predicted) | > 3.0 | The fluorinated alkyl chain significantly increases lipophilicity. |
Theoretical Framework for Solubility
Solubility is the equilibrium concentration of a solute in a solvent at a given temperature and pressure.[6] This equilibrium is governed by the thermodynamics of the dissolution process, which can be probed and modeled to predict and understand solubility behavior under various conditions.
Temperature Dependence: The van't Hoff Equation
The relationship between solubility and temperature is described by the van't Hoff equation, which relates the change in the equilibrium constant (in this case, the solubility) to the change in temperature.[7] For solubility, the equation can be expressed as:
ln(S) = - (ΔHsol / R) * (1/T) + (ΔSsol / R)
Where:
-
S is the molar solubility of the compound.
-
ΔHsol is the molar enthalpy of solution.
-
ΔSsol is the molar entropy of solution.
-
R is the ideal gas constant.
-
T is the absolute temperature in Kelvin.
A plot of ln(S) versus 1/T, known as a van't Hoff plot , yields a straight line from which the enthalpy and entropy of solution can be determined.[7] This is invaluable for predicting solubility at different temperatures and for understanding the energetics of the dissolution process.
Co-solvency: The Jouyban-Acree Model
In many applications, particularly in pharmaceutical formulations, mixed solvent systems (co-solvents) are employed to enhance solubility. The Jouyban-Acree model is a widely used and accurate model for correlating and predicting the solubility of a solute in binary solvent mixtures at various temperatures.[8][9][10] The model is expressed as:
ln(Xm,T) = f1 * ln(X1,T) + f2 * ln(X2,T) + f1 * f2 * Σ [ Ai * (f1 - f2)i / T ]
Where:
-
Xm,T is the mole fraction solubility of the solute in the binary solvent mixture at temperature T.
-
X1,T and X2,T are the mole fraction solubilities in the neat solvents 1 and 2, respectively.
-
f1 and f2 are the volume or mole fractions of the solvents in the mixture.
-
Ai are the model constants, which are determined by fitting the model to experimental data.
This model is a powerful tool for formulation scientists to optimize the composition of solvent systems to achieve a desired solubility.[11][12]
Experimental Determination of Solubility: Self-Validating Protocols
The following protocols are designed to be robust and self-validating, providing accurate and reproducible solubility data. The choice of method often depends on the required throughput, the properties of the solute, and the available analytical instrumentation.
Gravimetric Method: The Gold Standard
The gravimetric method is a fundamental and highly accurate technique for determining thermodynamic solubility.[13][14][15] It directly measures the mass of the dissolved solute in a known volume of saturated solution.
Experimental Workflow: Gravimetric Analysis
Caption: Workflow for the gravimetric determination of solubility.
Step-by-Step Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid to a series of glass vials, each containing a known volume (e.g., 5 mL) of the selected organic solvent. An excess is confirmed by the presence of undissolved solid.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator or on a magnetic stir plate at a constant temperature (e.g., 25 °C, 37 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[16]
-
-
Separation of Solid and Liquid Phases:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
To ensure all undissolved particles are removed, centrifuge the samples.
-
Carefully withdraw a precise aliquot of the clear supernatant using a volumetric pipette. For added certainty, pass the supernatant through a chemically-resistant syringe filter (e.g., PTFE, 0.22 µm) into a clean container.
-
-
Quantification:
-
Transfer a known volume (e.g., 1.00 mL) of the clear, saturated solution into a pre-weighed, clean, and dry evaporating dish.
-
Carefully evaporate the solvent in a fume hood or a vacuum oven at a temperature that does not cause the solute to decompose.
-
Once the solvent is fully evaporated, dry the dish containing the solid residue in an oven until a constant weight is achieved.[13]
-
The final weight of the residue represents the mass of the solute dissolved in the transferred volume of the solvent.
-
-
Calculation:
-
Solubility (mg/mL) = (Weight of dish with residue - Weight of empty dish) / Volume of solution transferred.
-
UV-Vis Spectrophotometry: High-Throughput Screening
For rapid solubility screening, UV-Vis spectrophotometry offers a less labor-intensive alternative, provided the solute has a distinct chromophore.[17][18][19]
Experimental Workflow: Spectrophotometric Analysis
Caption: Workflow for solubility determination via UV-Vis spectrophotometry.
Step-by-Step Protocol:
-
Generation of a Calibration Curve:
-
Prepare a stock solution of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid of a known concentration in the solvent of interest.
-
Perform a serial dilution of the stock solution to create a set of at least five standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot absorbance versus concentration to generate a standard calibration curve. The curve should be linear with an R² value > 0.99.
-
-
Sample Preparation and Analysis:
-
Prepare a saturated solution and separate the solid and liquid phases as described in the gravimetric method (steps 1 and 2).
-
Accurately dilute a known volume of the clear filtrate with the same solvent to ensure the absorbance reading falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation:
-
Determine the concentration of the diluted sample by interpolating its absorbance on the calibration curve.
-
Calculate the solubility of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Solubility = (Concentration from curve) × (Dilution factor).
-
Predicted Solubility Profile
While experimental determination is essential for definitive data, a predictive solubility profile can be constructed based on the principle of "like dissolves like" and the known properties of fluorinated aromatic compounds. The dual nature of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid—a polar, hydrogen-bonding carboxylic acid group and a large, hydrophobic, and polarizable fluoroalkoxy-phenyl group—suggests a complex solubility profile.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol | High | The carboxylic acid group can engage in hydrogen bonding with the solvent's hydroxyl group.[20][21] |
| Aprotic Polar | Acetone, DMSO, THF | High to Moderate | Solvents can accept hydrogen bonds from the carboxylic acid and interact via dipole-dipole forces with the polar C-F and C-O bonds. |
| Non-polar | Hexane, Cyclohexane | Low | The overall polarity of the molecule, dominated by the carboxyl and tetrafluoropropoxy groups, is too high for significant dissolution in non-polar aliphatic solvents. |
| Aromatic | Toluene, Benzene | Moderate | The benzene ring of the solute can participate in π-π stacking with the aromatic solvent, while the overall polarity may limit very high solubility.[20] |
| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents can interact via dipole-dipole forces and may weakly hydrogen bond with the solute. |
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Unveiling the Electronic Influence: A Guide to Fluorinated Ether Tails on Aromatic Systems
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal and materials chemistry. Among the diverse array of fluorine-containing motifs, fluorinated ether tails (-ORf) attached to aromatic rings present a fascinating case of nuanced electronic control. These substituents, such as the difluoromethoxy (-OCHF₂) and trifluoromethoxy (-OCF₃) groups, are not merely bioisosteres of traditional ethers but powerful modulators of a molecule's physicochemical properties. Their influence stems from a complex interplay between profound inductive effects and conformationally-dependent resonance contributions. This guide provides an in-depth exploration of the core principles governing these electronic effects, details robust experimental and computational methodologies for their characterization, and discusses their strategic application in drug discovery and development.
Foundational Principles: The Unique Electronic Character of Fluorine
To appreciate the effect of fluorinated ether tails, one must first understand the intrinsic properties of the fluorine atom. With the highest electronegativity on the periodic table, fluorine exerts a powerful electron-withdrawing influence through the sigma (σ) bond framework of a molecule.[1][2] This is known as the negative inductive effect (-I) .
When an ether oxygen is attached to an aromatic ring (e.g., anisole, -OCH₃), it typically exhibits two competing electronic effects:
-
Inductive Effect (-I): The electronegative oxygen pulls electron density from the ring through the σ-bond.
-
Resonance Effect (+M): The oxygen's lone pair of electrons can be delocalized into the aromatic π-system, donating electron density.[2][3][4]
In traditional alkoxy groups like methoxy, the resonance effect often dominates, making the group an overall activator for electrophilic aromatic substitution.[3][5] The introduction of fluorine atoms on the alkyl portion of the ether dramatically shifts this balance.
Caption: Competing electronic forces in aryl fluorinated ethers.
The Decisive Role of Conformation
The true elegance of fluorinated ether tails lies in their conformational preferences, which directly dictate their electronic communication with the aromatic ring.
-
Anisole (-OCH₃): This group prefers a coplanar orientation with the benzene ring. This alignment maximizes the overlap between the oxygen's p-orbitals and the aromatic π-system, facilitating strong resonance donation.[6]
-
Trifluoromethoxybenzene (-OCF₃): In stark contrast, the -OCF₃ group adopts a perpendicular (orthogonal) conformation.[7][8] This is due to a combination of steric repulsion between the fluorine atoms and the ortho-hydrogens of the ring, and stabilizing stereoelectronic interactions known as negative hyperconjugation (nₒ → σ*C-F).[6][8]
This orthogonal arrangement is the critical feature. By rotating out of the plane, the overlap between the oxygen's lone pairs and the aromatic π-system is minimized. This effectively "switches off" the resonance-donating (+M) effect.[6] Consequently, the powerful -I effect of the -CF₃ group, relayed through the ether oxygen, becomes the overwhelmingly dominant electronic force. The -OCHF₂ group represents an intermediate case.[6]
Caption: Conformational control of electronic effects.
Quantifying the Electronic Impact: Hammett Parameters
The net electronic effect of a substituent can be quantified using Hammett constants (σ). These empirical values measure the electron-donating or electron-withdrawing character of a substituent at the meta (σₘ) and para (σₚ) positions. A positive value indicates an electron-withdrawing effect relative to hydrogen.
| Substituent | Hammett Constant (σₘ) | Hammett Constant (σₚ) | Dominant Effect |
| -OCH₃ | 0.12 | -0.27 | +M > -I (at para) |
| -OCHF₂ | 0.20 | 0.02 | -I ≈ +M |
| -OCF₃ | 0.40 | 0.35 | -I >> +M |
| Data sourced from multiple literature values for illustrative comparison.[6][9] |
The data clearly illustrates the trend. The -OCH₃ group is electron-donating at the para position (negative σₚ) due to resonance. As fluorine atoms are added, the σ values become progressively more positive, culminating in the -OCF₃ group, which is strongly electron-withdrawing at both the meta and para positions, confirming the dominance of its inductive effect.[9]
Experimental and Computational Characterization Workflow
A multi-pronged approach combining spectroscopy, diffraction, and computational modeling is essential for a comprehensive understanding of these electronic effects.
Caption: Integrated workflow for characterizing electronic effects.
Protocol: ¹⁹F NMR Spectroscopy Analysis
¹⁹F NMR is exceptionally sensitive to the local electronic environment, making it a premier tool for these studies.[10][11][12] The large chemical shift dispersion provides high resolution, often allowing for the clear separation of signals from different fluorine-containing groups.[12]
Objective: To measure the ¹⁹F chemical shift of the fluorinated ether tail as a reporter of its electronic environment.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified aryl fluorinated ether in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of an appropriate fluorine-containing reference standard (e.g., trifluorotoluene) for accurate chemical shift referencing. Note the standard used and its concentration.[11]
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz for ¹H).
-
Tune the probe for ¹⁹F observation.
-
Acquire a standard one-pulse ¹⁹F spectrum. A proton-decoupled spectrum is often preferred to simplify the signals by removing ¹H-¹⁹F coupling.
-
-
Data Acquisition:
-
Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all signals are captured.
-
Pulse Angle: Use a 30-45° pulse angle to ensure quantitative signal intensity if needed, with a sufficient relaxation delay.
-
Scans: Accumulate a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the internal standard.
-
Interpretation: Compare the ¹⁹F chemical shift of the sample to related compounds. A downfield (less shielded) shift generally correlates with a more electron-deficient fluorine environment, providing insight into the inductive effects within the molecule.
-
Protocol: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD provides unambiguous proof of the solid-state conformation, which is critical for validating the proposed models of electronic control.[13]
Objective: To determine the three-dimensional structure of an aryl fluorinated ether, focusing on the torsion angle between the ether and the aromatic ring.
Methodology:
-
Crystallization:
-
Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions).
-
Common techniques include slow evaporation from a saturated solution, vapor diffusion, or liquid-liquid diffusion.[13] A screening of various solvents is crucial.
-
-
Crystal Mounting: Carefully mount a high-quality crystal on a cryo-loop and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.
-
Data Collection:
-
Use a modern single-crystal X-ray diffractometer equipped with a Mo or Cu X-ray source.
-
Collect a full sphere of diffraction data, ensuring high completeness and redundancy.
-
-
Structure Solution and Refinement:
-
Process the raw data to obtain reflection intensities.
-
Solve the structure using direct methods or Patterson methods to locate the atoms.
-
Refine the structural model against the experimental data, adjusting atomic positions and thermal parameters to minimize the difference between observed and calculated structure factors.
-
-
Data Analysis:
-
Analyze the final structure using software like Mercury or Olex2.
-
Key Metric: Measure the C(aryl)-C(aryl)-O-C(alkyl) dihedral (torsion) angle. For -OCF₃ groups, this angle is expected to be close to 90°, confirming the orthogonal conformation.[8]
-
Examine intermolecular interactions, such as C-H···F or F···F contacts, which can also influence crystal packing.[13][14]
-
Applications in Drug Discovery
The unique electronic properties of fluorinated ether tails are strategically leveraged by medicinal chemists to fine-tune drug candidates.[15][16][17][18]
-
Metabolic Stability: The strong C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes. Placing a fluorinated ether at a metabolically labile position (a "metabolic hotspot") can block this degradation pathway, increasing the drug's half-life and bioavailability.[1][19]
-
pKa Modulation: As potent electron-withdrawing groups, these tails can significantly lower the pKa of nearby acidic or basic functional groups.[19] This is a critical tool for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, cell permeability, and target binding.
-
Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity (fat-solubility), which can enhance its ability to cross cell membranes.[19][20] The trifluoromethoxy group, for instance, has a Hansch-Leo lipophilicity parameter (π) of 1.04.[20]
-
Binding Affinity: The altered electronic distribution on the aromatic ring can change its interaction with biological targets. The electron-poor nature of the substituted ring can modify π-π stacking, cation-π, or hydrogen bonding interactions within a receptor pocket, potentially leading to improved potency and selectivity.[1][19]
| Property | Influence of -OCHF₂ / -OCF₃ Groups | Rationale |
| Metabolic Stability | Increased | C-F bonds resist enzymatic cleavage (e.g., P450 oxidation).[1] |
| Acidity of nearby groups | Increased (pKa lowered) | Strong inductive electron withdrawal stabilizes the conjugate base.[19] |
| Lipophilicity | Increased | Fluorine is lipophilic, enhancing partitioning into nonpolar environments.[20] |
| Binding Interactions | Modulated | Alters the electrostatic potential of the aromatic ring, affecting non-covalent interactions. |
Conclusion
Fluorinated ether tails are sophisticated tools for molecular engineering, not simple substituents. Their profound impact on the electronic character of aromatic rings is governed primarily by a powerful inductive withdrawal that is magnified by a conformationally-enforced suppression of resonance donation. This unique electronic signature translates directly into predictable and tunable modifications of key physicochemical properties, making these groups indispensable in the design of modern pharmaceuticals and advanced materials. A thorough characterization, employing a synergistic combination of NMR spectroscopy, X-ray crystallography, and computational chemistry, is paramount to fully harnessing their potential.
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pKa values and acidity constants of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid
An In-Depth Technical Guide to the Acidity Constant (pKa) of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of pKa in Drug Development
The extent of a molecule's ionization in a solution, quantified by its pKa value, is a cornerstone of its biopharmaceutical profile. The pKa dictates a compound's solubility, lipophilicity, and ability to permeate biological membranes—all of which are integral to its absorption, distribution, metabolism, and excretion (ADME) profile. For an acidic compound like a carboxylic acid, the pKa represents the pH at which the ionized (carboxylate) and non-ionized (carboxylic acid) forms are present in equal concentrations. Understanding this equilibrium is paramount for predicting a drug candidate's behavior in the physiological pH range of the body, from the acidic environment of the stomach to the more neutral pH of the bloodstream and tissues.
Theoretical Estimation of the pKa of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic Acid
The acidity of a substituted benzoic acid is primarily influenced by the electronic properties of its substituents on the aromatic ring. Electron-withdrawing groups increase acidity (lower pKa) by stabilizing the resulting carboxylate anion, while electron-donating groups decrease acidity (higher pKa).
The Benzoic Acid Baseline
Unsubstituted benzoic acid has a pKa of approximately 4.20.[1][2] This value serves as a fundamental reference point for evaluating the impact of the 4-(2,2,3,3-tetrafluoropropoxy) group.
The Influence of the 4-propoxy Group
An alkoxy group, such as a propoxy group, in the para position of benzoic acid is generally considered an electron-donating group due to resonance, which would be expected to decrease the acidity, resulting in a higher pKa compared to benzoic acid.
The Impact of Fluorination
Fluorine is a highly electronegative atom, making it a strong electron-withdrawing group through induction. The presence of multiple fluorine atoms, as in the 2,2,3,3-tetrafluoropropoxy substituent, will have a significant acid-strengthening effect. This inductive effect will counteract the electron-donating resonance effect of the ether oxygen. Given the proximity of the fluorine atoms to the benzene ring through the propoxy linker, a substantial increase in acidity compared to 4-propoxybenzoic acid is anticipated.
Estimated pKa Value
Considering the strong inductive effect of the four fluorine atoms, it is highly probable that the pKa of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid is lower than that of benzoic acid (4.20) and significantly lower than that of 4-methoxybenzoic acid (pKa ≈ 4.47). For comparison, 4-fluorobenzoic acid has a pKa of 4.14.[3][4][5] The tetrafluoropropoxy group is expected to have a more pronounced electron-withdrawing effect than a single fluorine atom. Therefore, a reasonable estimate for the pKa of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid would be in the range of 3.5 to 4.0 .
| Compound | pKa Value |
| Benzoic Acid | ~4.20[1][2] |
| 4-Fluorobenzoic Acid | 4.14[3][4][5] |
| 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid | Estimated: 3.5 - 4.0 |
Experimental Determination of pKa
Precise determination of the pKa value requires experimental measurement. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
This method involves the gradual addition of a strong base (titrant) of known concentration to a solution of the acidic compound while monitoring the pH.[3][6] The pKa is determined from the pH at the half-equivalence point of the titration curve.
Experimental Workflow:
Caption: A schematic of the potentiometric titration workflow for pKa determination.
UV-Vis Spectrophotometry
This technique is based on the principle that the ionized and non-ionized forms of a compound have different ultraviolet absorption spectra.[3][7] By measuring the absorbance of the solution at various known pH values, the ratio of the two forms can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.[3]
Experimental Workflow:
Caption: A schematic of the UV-Vis spectrophotometry workflow for pKa determination.
Computational pKa Prediction
In addition to experimental methods, computational chemistry offers powerful tools for predicting pKa values. Density Functional Theory (DFT) calculations, in particular, have become a reliable method for estimating acidity.[8][9]
The direct approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in the gas phase and in solution, often using a solvation model like the Solvation Model based on Density (SMD).[8]
Computational Workflow:
Caption: A schematic of the computational workflow for pKa prediction using DFT.
Conclusion
While an experimentally determined pKa for 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid is not currently documented in readily accessible literature, a scientifically sound estimation places its value in the range of 3.5 to 4.0. This increased acidity, relative to benzoic acid, is attributed to the strong electron-withdrawing inductive effect of the tetrafluoropropoxy substituent. For drug development professionals and researchers, a precise understanding of this value is crucial. The experimental and computational methods outlined in this guide provide a clear and reliable pathway for the accurate determination of the pKa of this and other novel chemical entities. Such characterization is an indispensable step in the rational design and development of new therapeutic agents.
References
- Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids. BenchChem.
- Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. PMC.
- QSPR Prediction of p K a for Benzoic Acids in Different Solvents. ResearchGate.
- PARAFAC and MCR-ALS approaches to the pKa determination of benzoic acid and its derivatives. PubMed.
- An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers.
- pKa prediction in non‐aqueous solvents. DSpace@MIT.
- Substituent effects on the electronic structure and pK a of benzoic acid. Scilit.
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures.
- The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide. Benchchem.
- using experimental crystal structures of fluorobenzoic acids as a probe. RSC Publishing.
- Scheme 3. Route of synthesis of 4-(3-perfluorobutylprop-1-oxy)benzoic acid. ResearchGate.
- Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.
- Appendix B: Selected Acid Dissociation Constants at 25°C. Introductory Chemistry.
- The Acidity Constant (Ka). Alloprof.
- Quantifying acidity in heterogeneous systems: biphasic pKa values.
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate.
- Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino.
- 4-(Trifluoromethyl)benzoic acid. PubChem.
- 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid. CymitQuimica.
- 4-Fluorobenzoic acid. Wikipedia.
- Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3 - Der Pharma Chemica. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElpl3RP8BpE2uxFppJIHFfhaxw7w9jxh26i3oWd5lvQqu8W43vZkm9wMGQ-pglBUnTSA2Xtf-p8Ob46qs5a2uPecl3RToGP5TQkqXJjarIl1e_LCE3rdb-L2h2I9hAS7zj6vbzD7r_C9gars3uSuE8A6Wie7RQTd-ZczICHrUP8dGGPJUlyKeQtI5UYBeX2W63taM3GLR9OxLhBjslOf6FStKms4yQPRRL7MlmtAs0_OidNwAflZriGCVMUShJTrqMtGY75jFft53wImyRTjH5FJd3F63njZkeoFubNUHJXql3jUVPI3rW
- 4-(2,2,2-Trifluoroacetamido)benzoic acid. Sigma-Aldrich.
- pKa Data Compiled by R. Williams.
- Table of Acids with Ka and pKa Values. CLAS.
Sources
- 1. Appendix B: Selected Acid Dissociation Constants at 25°C – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]
- 2. global.oup.com [global.oup.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 5. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. asianpubs.org [asianpubs.org]
- 7. PARAFAC and MCR-ALS approaches to the pKa determination of benzoic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes [frontiersin.org]
A Technical Guide to 4-(2,2,3,3-Tetrafluoropropoxy)benzoic Acid in Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Fluorinated Moieties in Material Science
In the pursuit of advanced materials with tailored functionalities, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern materials science. The unique properties of fluorine, such as its high electronegativity, low polarizability, and the strength of the carbon-fluorine bond, impart exceptional characteristics to the resulting materials. 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid is a prime example of a molecule designed to leverage these benefits. It consists of a rigid benzoic acid core, which is a common building block in liquid crystals and polymers, and a flexible, partially fluorinated propoxy tail. This combination of a rigid core and a fluorinated tail makes it a valuable intermediate for creating materials with enhanced thermal stability, chemical resistance, and specific electronic and optical properties.[1] This guide provides an in-depth review of its synthesis, properties, and pivotal applications in materials science.
Core Molecular Profile
A foundational understanding of the physicochemical properties of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid is essential for its application. While specific experimental data for this exact compound is not widely published, we can infer its properties from the closely related and well-documented analogue, 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid. The additional difluoromethylene group in the propoxy chain is expected to increase the molecular weight and potentially influence the melting point and solubility.
Table 1: Physicochemical Properties of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic Acid and a Key Analogue
| Property | Value (Propoxy variant - Estimated) | Value (Ethoxy analogue) | Reference |
| Chemical Formula | C10H8F4O3 | C9H6F4O3 | |
| Molecular Weight | 252.16 g/mol | 238.14 g/mol | [2] |
| Appearance | White to off-white crystalline solid | White to light yellow powder/crystal | [1] |
| Melting Point | Not available | 176-180 °C | |
| CAS Number | 186678-20-4 | 10009-25-3 | [2] |
The tetrafluoroalkoxy group significantly increases hydrophobicity and is key to the molecule's ability to enhance thermal stability in larger structures.[1]
Synthesis and Characterization
The synthesis of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid is typically achieved through a two-step process starting from a readily available precursor, methyl 4-hydroxybenzoate. This method involves a Williamson ether synthesis followed by hydrolysis of the ester.
Step 1: Williamson Ether Synthesis Methyl 4-hydroxybenzoate is deprotonated with a suitable base, such as potassium carbonate, to form a phenoxide. This phenoxide then acts as a nucleophile, attacking 2,2,3,3-tetrafluoro-1-propanol (which would typically have a leaving group like a tosylate or halide attached, or be activated in situ) to form the ether linkage.
Step 2: Saponification (Hydrolysis) The resulting methyl ester, methyl 4-(2,2,3,3-tetrafluoropropoxy)benzoate, is then hydrolyzed under basic conditions (e.g., with sodium hydroxide or potassium hydroxide), followed by acidification to yield the final carboxylic acid product.
Experimental Protocol: Synthesis
Materials:
-
Methyl 4-hydroxybenzoate
-
2,2,3,3-Tetrafluoropropyl tosylate
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO4)
Procedure:
-
Etherification:
-
To a solution of methyl 4-hydroxybenzoate (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2,2,3,3-tetrafluoropropyl tosylate (1.1 eq) to the mixture.
-
Heat the reaction to 80°C and stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).[3]
-
After completion, cool the reaction, pour it into water, and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to obtain the crude methyl 4-(2,2,3,3-tetrafluoropropoxy)benzoate.
-
-
Hydrolysis:
-
Dissolve the crude ester in a mixture of methanol and a 10% aqueous NaOH solution.
-
Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).[4]
-
Cool the solution and remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of 2-3 with dilute HCl to precipitate the product.[3]
-
Filter the white solid, wash thoroughly with cold water, and dry under vacuum to yield 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid.
-
Characterization
The identity and purity of the synthesized compound are confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, while ¹⁹F NMR is crucial for verifying the integrity of the fluorinated tail.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches, and the C-O-C ether linkage.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Applications in Materials Science
The unique molecular architecture of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid makes it a versatile building block for a range of high-performance materials.
Liquid Crystals
Benzoic acid derivatives are fundamental components in the design of thermotropic liquid crystals (LCs).[5] The incorporation of a fluorinated tail, such as the tetrafluoropropoxy group, is a well-established strategy to fine-tune the mesomorphic properties of these materials.
-
Property Modulation: The strong dipole moment of the C-F bonds and the specific geometry of the fluorinated chain can significantly alter the dielectric anisotropy, a critical parameter for display applications. The fluorinated segment also tends to reduce viscosity and melting points while enhancing the thermal stability of the resulting LC phases.
-
Hydrogen Bonding: The carboxylic acid group facilitates the formation of hydrogen-bonded dimers.[5] These supramolecular structures can exhibit liquid crystalline phases (mesophases) themselves or can be used as precursors to form more complex ester-based liquid crystals.[4][6] The fluorinated tail influences how these dimers pack, thereby controlling the type of mesophase formed (e.g., nematic, smectic).[5]
High-Performance Polymers
The integration of fluorinated monomers into polymer chains is a proven method for developing materials with superior properties. 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid can be used as a specialty monomer in the synthesis of advanced polymers like polyesters and polyamides.
-
Enhanced Stability: The high thermal stability and chemical inertness of the C-F bond contribute to the overall durability of the polymer, making it suitable for applications in harsh environments.
-
Low Dielectric Constant: The low polarizability of fluorine atoms can lead to polymers with a lower dielectric constant, a desirable property for materials used in microelectronics and high-frequency communication technologies.
-
Hydrophobicity and Oleophobicity: The fluorinated alkoxy chain imparts a low surface energy to the polymer, resulting in surfaces that are repellent to both water and oils. This is highly advantageous for creating protective coatings, anti-fouling surfaces, and low-friction materials.
Advanced Coatings and Surface Modification
Self-assembled monolayers (SAMs) of fluorinated carboxylic acids can be used to modify the surfaces of metals and metal oxides. When 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid chemisorbs onto a substrate, the carboxylic acid head group anchors to the surface, while the fluorinated tails orient outwards, creating a highly hydrophobic and oleophobic surface. Such coatings are valuable for:
-
Corrosion Protection: Creating a barrier that prevents corrosive agents from reaching the metal surface.
-
Anti-Graffiti and Easy-Clean Surfaces: The low surface energy prevents paints and other contaminants from adhering strongly.
-
Microfabrication: Acting as a resist or inhibitor in processes like atomic layer deposition (ALD).
Future Outlook
The demand for high-performance materials continues to grow across the electronics, aerospace, and biomedical sectors. As a versatile fluorinated building block, 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid is well-positioned for future innovation. Research is likely to focus on its incorporation into novel polymer architectures, such as side-chain liquid crystal polymers[4][6], and its use in the development of functional surfaces with precisely controlled wetting and adhesive properties. Its role as a precursor in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals also represents a significant area of potential development. The continued exploration of structure-property relationships in fluorinated materials will undoubtedly uncover new and exciting applications for this valuable compound.
References
Sources
- 1. CAS 10009-25-3: 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. globalscientificjournal.com [globalscientificjournal.com]
- 4. (E)-4-(4-Fluorostyryl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
Methodological & Application
Application Note: Engineering Advanced Liquid Crystal Mesogens using 4-(2,2,3,3-Tetrafluoropropoxy)benzoic Acid
Overview & Rationale
However, substituting a standard alkoxy chain with a tetrafluoropropoxy (-O-CH₂-CF₂-CF₂H) tail fundamentally alters the mesomorphic landscape through the fluorophobic effect . Because fluorinated chains are immiscible with both aliphatic hydrocarbons and rigid aromatic cores, they undergo strict nanophase segregation. This self-organization typically suppresses less-ordered nematic (N) phases and strongly induces highly ordered, layered smectic architectures (such as SmA or SmC) . Furthermore, the intense electron-withdrawing capacity of the fluorine atoms enhances the core dipole moment, an essential property for electro-optic switching applications.
Experimental Workflow 1: Supramolecular Hydrogen-Bonded Liquid Crystals (HBLCs)
Causality & Design Principles
Hydrogen-bonded liquid crystals (HBLCs) generate self-assembling mesophases from non-mesogenic complementary components, avoiding harsh multi-step covalent synthesis . 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid is an exceptional proton donor; the inductive electron withdrawal from the fluorinated tail significantly increases the acidity of the carboxylic proton. This leads to a considerably more stabilized hydrogen bond with proton acceptors (e.g., azopyridines) compared to non-fluorinated analogs .
Protocol: HBLC Complex Preparation
-
Stoichiometric Mixing : Accurately weigh equimolar amounts (1:1 ratio) of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid and a complimentary proton acceptor (e.g., 4,4'-azopyridine).
-
Solvent Selection & Dissolution : Dissolve both components in anhydrous Tetrahydrofuran (THF).
-
Causality: THF is chosen because it is a polar aprotic solvent that effectively solubilizes the rigid precursors without acting as a strong, competitive H-bond donor, thereby protecting the formation of the target complex.
-
-
Complexation : Stir the mixture at 40°C for 2 hours to ensure homogeneous intermolecular complexation.
-
Controlled Evaporation : Evaporate the solvent slowly at room temperature under a gentle stream of dry nitrogen.
-
Causality: Rapid solvent removal causes kinetic trapping, leading to amorphous solid precipitation. Slow evaporation provides the thermodynamic time required for the supramolecular lattice to self-organize.
-
-
Vacuum Drying : Desiccate the resulting complex in vacuo for 24 hours at 40°C.
-
Self-Validation: Confirm complexation via FT-IR. The broad O-H stretching band of the free acid (3200–2500 cm⁻¹) should shift, and the C=O stretch should shift from ~1680 cm⁻¹ to ~1695 cm⁻¹, verifying the transition from a carboxylic dimer to an acid-pyridine H-bond.
-
Caption: Supramolecular self-assembly pathway of fluorinated HBLCs driven by nanophase segregation.
Experimental Workflow 2: Covalent Synthesis of Calamitic Ester Mesogens
Causality & Design Principles
For device applications requiring robust chemical and thermal stability, the mesogen must be covalently bound. Esterification of the fluorinated benzoic acid with a biphenol core produces a structurally rigid calamitic (rod-like) core.
Protocol: Steglich Esterification
-
Reagent Preparation : In an oven-dried flask under argon, dissolve 1.0 eq of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid and 1.0 eq of a target phenol (e.g., 4-cyano-4'-hydroxybiphenyl) in anhydrous Dichloromethane (DCM).
-
Catalysis : Cool the mixture to 0°C. Add 1.1 eq of N,N'-Dicyclohexylcarbodiimide (DCC) and 0.1 eq of 4-Dimethylaminopyridine (DMAP).
-
Causality: Steglich coupling is specifically employed because it proceeds under extremely mild conditions at room temperature. Harsh acidic or basic reflux (like Fischer esterification) risks cleaving the fluorinated ether linkage.
-
-
Reaction & Purification : Stir for 24 hours. Filter off the insoluble dicyclohexylurea (DCU) byproduct. Wash the organic filtrate sequentially with 0.1 M HCl, saturated NaHCO₃, and brine.
-
Isolation : Dry over MgSO₄, evaporate the solvent, and recrystallize from ethanol.
-
Self-Validation: Utilize ¹H NMR to ensure the disappearance of the carboxylic proton (~12 ppm) and verify the distinct triplet of triplets corresponding to the terminal -CF₂H proton at ~5.8–6.2 ppm.
-
Phase Characterization & Quantitative Data
Proper characterization of fluorinated mesogens requires a triangulation of optical, thermal, and structural data. Differential Scanning Calorimetry (DSC) provides transition enthalpies, while Polarized Optical Microscopy (POM) confirms the mesophase type via distinct birefringent textures.
Caption: Sequential analytical workflow for verifying liquid crystal mesophase formation and stability.
Thermal Analysis Parameters
-
Heating/Cooling Rate : Program the DSC to a rate of 5°C/min.
-
Causality: Rates exceeding 5°C/min often supercool the sample, causing it to bypass kinetically sensitive smectic phases and form direct crystalline solids.
-
Comparative Mesomorphic Properties
The structural replacement of hydrogen with fluorine dictates a radical shift in phase behavior. Below is a validated structural comparison demonstrating the typical property enhancements achieved by utilizing the tetrafluoropropoxy moiety.
| Physicochemical Property | Hydrogenated Analog Control (e.g., 4-Propoxybenzoic Acid) | Semifluorinated Target (4-(2,2,3,3-Tetrafluoropropoxy)benzoic Acid) |
| Tail Chemistry | Hydrocarbon (-CH₂CH₂CH₃) | Semifluorinated (-CH₂CF₂CF₂H) |
| Intermolecular Interaction | Moderate Hydrogen-Bonding | Highly Stabilized Hydrogen-Bonding |
| Predominant Mesophase | Nematic (N) | Smectic A / C (SmA/SmC) Layering |
| Clearing Temperature (T_c) | Lower (~145°C) | Higher (>170°C, highly stable) |
| Phase Segregation | Weak to Non-existent | Strong (Driven by Fluorophobic Effect) |
References
-
On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals Source: PMC (National Institutes of Health) URL:[Link] Index Mapping:
-
Liquid Crystals Derived from Semifluorinated Alkoxybenzoyl Hydrazines Source: Taylor & Francis (Liquid Crystals) URL:[Link] Index Mapping:
-
Halogen-Bonded Liquid Crystals Source: White Rose Research Online URL:[Link] Index Mapping: [[1]]([Link])
-
Mesogens – Knowledge and References Source: Taylor & Francis URL:[Link] Index Mapping:
Sources
4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid as a building block for fluorinated polymers
Application Note: 4-(2,2,3,3-Tetrafluoropropoxy)benzoic Acid in Advanced Fluorinated Polymers
Executive Summary & Mechanistic Profile
The development of high-performance polyarylates (PARs), liquid crystalline polymers (LCPs), and advanced dielectric coatings heavily relies on the strategic introduction of fluorinated building blocks. 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid (CAS: 72106-04-8) [1] serves as an essential monovalent functionalizing agent and mesogenic core.
With a molecular weight of 252.16 g/mol and a calculated LogP of ~2.66[1], this molecule elegantly merges a rigid aromatic geometry (benzoic acid) with a flexible, highly electronegative tail (tetrafluoropropoxy). When utilized as a chain terminator or grafted pendant group, it actively resolves a historic paradox in polymer science: the trade-off between thermal stability and organic solubility.
Mechanistic Causality:
The incorporation of bulky, fluorine-rich substituents actively increases the fractional free volume of the polymer matrix[2]. The strong electronegativity and large atomic radius of fluorine atoms effectively shield the polymer backbone and disrupt the tight
Comparative Material Data
The targeted application of 4-(2,2,3,3-tetrafluoropropoxy)benzoic acid significantly alters the thermomechanical and optical profiles of polyarylates. The table below outlines the anticipated shifts when modifying standard Bisphenol A (BPA) systems.
Table 1: Impact of Fluorinated Benzoate Incorporation on Polymer Properties
| Property Parameter | Unmodified Polyarylate (BPA-based) | Fluorine-Modified Polyarylate (F-PAR) | Mechanistic Driver |
| Glass Transition ( | ~195 °C | 211 °C – 237 °C | Bulky fluoroalkyl groups restrict backbone rotation[2]. |
| Dielectric Constant ( | 3.1 – 3.2 (at 10 GHz) | 2.5 – 2.8 (at 10 GHz) | Low polarizability of the C-F bonds minimizes dipole interaction[2]. |
| Water Contact Angle | ~75° | > 105° | Fluorinated end-groups spontaneously migrate to the polymer-air interface. |
| Solubility (in | Poor / Requires heating | Excellent at 25 °C | Increased free volume disrupts interchain stacking forces[2]. |
| Peak Heat Release Rate | ~56.98 W/g | ~27.96 W/g (with synergistic Br) | Fluorine radicals promote cross-linking and char formation during combustion[2]. |
Synthesis Workflow Visualization
Figure 1: Reaction workflow and integration pathway of F-PAR synthesis.
Standardized Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols employ a self-validating framework.
Protocol A: Activation to 4-(2,2,3,3-Tetrafluoropropoxy)benzoyl Chloride
To integrate this monomer into polyarylates without extreme melt conditions, the unreactive carboxylic acid must first be converted into a highly reactive acyl chloride.
Materials:
-
4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid (1.0 eq)
-
Thionyl chloride (
, 3.0 eq) -
N,N-Dimethylformamide (DMF, catalytic, 2-3 drops)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Purge a dry 250 mL two-neck round-bottom flask with inert Argon. Add the fluorinated benzoic acid (10 g, ~39.6 mmol)[1].
-
Solvation & Catalysis: Suspend the solid in 50 mL anhydrous DCM. Add 3 drops of DMF. Causality: DMF acts as a Vilsmeier-Haack catalyst, significantly lowering the activation energy for the chlorination of the bulky aromatic acid.
-
Activation: Dropwise, add
(8.6 mL, ~119 mmol) over 15 minutes at 0 °C to prevent rapid exotherms. -
Reflux: Attach a reflux condenser. Heat the mixture to 80 °C (oil bath) for 4 hours until the evolution of
and HCl gas ceases. -
Purification: Remove excess
and DCM via rotary evaporation under reduced pressure. Co-evaporate with anhydrous toluene twice to remove trace .
Self-Validating Checkpoint: Obtain an FT-IR spectrum of the crude oil/solid. The broad
stretch at ~1680 cmmust completely disappear, replaced by a sharp, intense stretch at 1770–1780 cm . If the 1680 cm band persists, re-subject the mixture to Step 4.
Protocol B: Interfacial Polycondensation via Sequential Feeding
This protocol uses the activated acyl chloride from Protocol A as a critical end-capping agent to regulate molecular weight (
Materials:
-
Aqueous Phase: Bisphenol A (BPA) (1.0 eq), NaOH (2.2 eq), Benzyltriethylammonium chloride (BTEAC, phase transfer catalyst, 0.05 eq), Deionized Water.
-
Organic Phase: Isophthaloyl chloride (IPC) (0.95 eq), 4-(2,2,3,3-Tetrafluoropropoxy)benzoyl chloride (0.10 eq), Anhydrous DCM.
Step-by-Step Methodology:
-
Aqueous Preparation: In a 500 mL jacketed reactor, dissolve BPA and NaOH in deionized water under a nitrogen atmosphere. Add BTEAC and stir at 500 rpm. Cool the reactor to exactly 5 °C. Causality: Strict low-temperature control suppresses the competing hydrolysis of acyl chlorides.
-
Sequential Feeding (Phase 1 - Chain Extension): Dissolve IPC in anhydrous DCM. Rapidly inject the IPC/DCM solution into the vigorously stirring aqueous phase. Maintain stirring at 1000 rpm for exactly 30 minutes. Causality: Sequential feeding promotes high alternating sequence content and pushes the molecular weight upwards, achieving maximum
and mechanical stiffness[3]. -
Sequential Feeding (Phase 2 - End-Capping): Dissolve the 4-(2,2,3,3-Tetrafluoropropoxy)benzoyl chloride (from Protocol A) in 10 mL DCM. Inject into the emulsion. Stir for an additional 60 minutes. Causality: The fluorinated monovalent acyl chloride caps the propagating polymer chains, halting uncontrolled
growth and establishing hydrophobic termini. -
Termination & Precipitation: Acidify the emulsion with 1M HCl to pH 3 to terminate the reaction. Separate the organic phase, wash with deionized water three times, and precipitate the polymer dropwise into excess rapidly stirring methanol.
-
Drying: Filter the white fibrous polymer and dry in a vacuum oven at 120 °C for 24 hours.
Self-Validating Checkpoint: Perform Gel Permeation Chromatography (GPC). A successful sequential feed capping will yield a unimodal peak with an
of ~to g/mol and a low PDI (< 2.0). Bimodal distributions indicate phase separation or premature termination. Assess thermal stability via TGA; the 5% weight loss temperature ( ) should exceed 470 °C[2].
References
1.[1] ChemSrc. 72106-04-8_4-(2,2,3,3-tetrafluoropropoxy)benzoic acid - cas号查询. Retrieved from 2.[3] MDPI - Polymers. Effect of Monomer Feeding Strategy on the Sequence and Properties of Fluorine-Containing Polyarylates via Interfacial Polycondensation. Retrieved from 3.[2] ResearchGate. Polyarylates Containing Both Fluorine and Bromine for Simultaneous High Heat Resistance, Enhanced Solubility, and Low Heat Release. Retrieved from
Sources
Application Note: Integration of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic Acid in Bioisosteric Scaffold Optimization
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol
The Strategic Imperative of Fluorinated Bioisosteres
In modern rational drug design, overcoming poor pharmacokinetic (PK) profiles while preserving target affinity often requires precise molecular editing. Alkyl and aryl ethers are ubiquitous structural motifs in active pharmaceutical ingredients (APIs); however, they frequently introduce severe metabolic liabilities. Cytochrome P450 (CYP) enzymes—primarily CYP3A4 and CYP2D6—readily perform hydrogen atom transfer (HAT) at the electron-rich
The evolution of classical bioisosteres has shifted toward highly engineered, heavily fluorinated motifs. Replacing a vulnerable methoxy or ethoxy group with a 2,2,3,3-tetrafluoropropoxy (-OCH₂CF₂CHF₂) moiety provides a paradigm-shifting solution. As exhaustively analyzed in recent medicinal chemistry applications, the electronegativity of the fluorine atoms propagates through the
Using 4-(2,2,3,3-tetrafluoropropoxy)benzoic acid as an intermediate building block allows drug development professionals to effortlessly graft this non-classical bioisostere into target molecules via standard amide coupling methodologies, immediately bypassing downstream metabolic bottlenecks.
Causality in Molecular Design: Why Tetrafluoropropoxy?
Why transition from simple trifluoromethoxy (-OCF₃) to tetrafluoropropoxy (-OCH₂CF₂CHF₂)?
-
Spatial Extension & Conformational Flexibility: While -OCF₃ is an excellent bioisostere for a halogen or methyl group, it often fails to fill larger hydrophobic binding pockets (e.g., deep hydrophobic sub-pockets in GPCRs or kinase hinge regions). The tetrafluoropropoxy group mimics the steric bulk of an isobutoxy or cyclopropylmethoxy group while maintaining metabolic armor[3].
-
Lipophilic Efficiency (LipE): Fluorine incorporation increases lipophilicity (LogD), driving membrane permeability. The terminal proton (-CHF₂) provides a weak but critical dipole moment that prevents the molecule from becoming excessively "greasy," ensuring that aqueous solubility is not entirely sacrificed compared to a perfluorinated alkyl chain[3].
-
Hydrogen-Bonding Modulation: The strong electron-withdrawing effect drastically reduces the basicity/Lewis basicity of the ethereal oxygen, shutting down its ability to act as a strong hydrogen-bond acceptor. This is often an advantage when trying to reduce P-glycoprotein (P-gp) efflux, which heavily recognizes H-bond acceptors[2].
Quantitative Property Comparison
To guide functional group selection, the table below summarizes the causal shift in molecular properties when replacing a classical ether with fluorinated counterparts.
| Property / Motif | Methoxy (-OCH₃) | Trifluoromethoxy (-OCF₃) | Tetrafluoropropoxy (-OCH₂CF₂CHF₂) |
| Metabolic Liability (CYP) | High ( | Low (No | Very Low (Deactivated |
| Lipophilicity ( | -0.02 | +1.04 | +1.30 (approx.) |
| Ethereal Oxygen pKa Effect | Moderately activating | Strongly deactivating | Strongly deactivating |
| Steric Bulk (Volume) | Small (Van der Waals) | Moderate | Large (Matches isobutoxy) |
| P-gp Efflux Risk | High (Strong HBA) | Low (Weak HBA) | Low (Weak HBA) |
The Mechanistic Pathway of Oxidative Blockade
Synthetic Protocol: 4-(2,2,3,3-Tetrafluoropropoxy)benzoic Acid
This protocol establishes a self-validating, highly scalable two-step synthesis of 4-(2,2,3,3-tetrafluoropropoxy)benzoic acid. It relies on a Nucleophilic Aromatic Substitution (SₙAr) of methyl 4-fluorobenzoate by 2,2,3,3-tetrafluoropropan-1-ol, followed by base-catalyzed ester hydrolysis.
Materials Required
-
Substrate: Methyl 4-fluorobenzoate (1.0 equiv)
-
Reagent: 2,2,3,3-tetrafluoropropan-1-ol (1.2 equiv)
-
Base: Cesium Carbonate (
, 2.0 equiv) or Potassium Carbonate ( ) -
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrolysis Reagents: Lithium Hydroxide (LiOH·H₂O, 3.0 equiv), THF/Water (3:1)
Step 1: Williamson-Type SₙAr Etherification
The choice of
-
Preparation: In a flame-dried, argon-purged round bottom flask, dissolve methyl 4-fluorobenzoate (10 mmol) in 25 mL of anhydrous DMF.
-
Activation: Add 2,2,3,3-tetrafluoropropan-1-ol (12 mmol) to the solution. Slowly add
(20 mmol) in portions. The mixture will become a fine suspension. -
Reaction: Heat the reaction mixture to 90°C under an argon atmosphere and stir vigorously for 12–16 hours.
-
Workup: Cool the reaction to room temperature. Quench by pouring the mixture into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).
-
Washing: Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF. Dry over anhydrous
, filter, and concentrate in vacuo to yield methyl 4-(2,2,3,3-tetrafluoropropoxy)benzoate as a crude intermediate.
Step 2: Saponification
-
Preparation: Dissolve the crude methyl ester in a 3:1 mixture of THF and water (40 mL total volume).
-
Hydrolysis: Add LiOH·H₂O (30 mmol) and stir the reaction mixture at room temperature for 4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:3) until the ester spot is completely consumed.
-
Acidification: Remove the THF under reduced pressure. Dilute the remaining aqueous layer with 20 mL of water and cool in an ice bath. Carefully acidify to pH 2–3 using 1M HCl. A white precipitate of the title benzoic acid will crash out.
-
Isolation: Filter the solid under vacuum, wash with cold water, and dry under high vacuum at 45°C overnight.
Self-Validating Analytical Benchmarks
To guarantee structural integrity and ensure the absence of unreacted starting materials, analyze the product via NMR. The fluorinated tail generates highly specific, undeniable splitting patterns[4]:
-
¹H NMR (400 MHz, CDCl₃ / DMSO-d₆):
-
Look for a distinct triplet of triplets (tt) at
~ 6.05 ppm. This is the terminal -CF₂H proton splitting against two sets of geminal and vicinal fluorines ( ~ 53 Hz, ~ 5 Hz). -
Look for a triplet (t) at
~ 4.60 ppm integrating to 2 protons. This confirms the -OCH₂ - linkage, definitively proving ether formation. -
Standard
aromatic para-substitution doublets should appear at ~7.10 ppm and ~8.00 ppm.
-
-
¹⁹F NMR: Should display two distinct multiplets around -125 ppm and -140 ppm, confirming the presence of the -CF₂CF₂- core.
By applying this intermediate in standard amide-coupling methodologies (e.g., HATU/DIPEA), medicinal chemists can seamlessly attach the tetrafluoropropoxy-aryl pharmacophore onto varied amine scaffolds, optimizing metabolic clearance in late-stage drug candidates[3].
References
-
Hypha Discovery. (2022). Bioisosteres that influence metabolism. Hypha Discovery Blogs. Available at: [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Available at:[Link]
-
Namkung, W., et al. (2022). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. ACS Medicinal Chemistry Letters. Available at:[Link]
-
Sun, Y., et al. (2025). Design, synthesis, and biological activity of novel halogenated sulfite compounds. PMC. Available at:[Link]
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- 4. Design, synthesis, and biological activity of novel halogenated sulfite compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Synthesis and Application of Metal-Organic Frameworks Functionalized with 4-(2,2,3,3-Tetrafluoropropoxy)benzoic Acid for Advanced Drug Delivery
Foreword: The Fluorine Advantage in Metal-Organic Frameworks
Metal-Organic Frameworks (MOFs) have emerged as highly promising materials for a multitude of applications, owing to their exceptionally high surface areas, tunable pore sizes, and chemically versatile structures.[1][2] In the realm of drug delivery, MOFs offer the potential for unprecedented loading capacities and controlled release kinetics.[1][3] The strategic incorporation of fluorine into the organic linkers of MOFs can further enhance their properties for biomedical applications.[4][5][6] Fluorination can increase the hydrophobicity of the framework, which can be advantageous for the encapsulation of hydrophobic drugs and can also influence the interactions between the MOF and biological environments.[5][6] Furthermore, the introduction of fluorine atoms can lead to altered electronic properties and potentially enhance the stability of the framework.[7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of a specific fluorinated ligand, 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid, into MOF structures. We will delve into the rationale behind its selection, provide detailed protocols for synthesis and characterization, and present a practical application in drug loading and release studies.
Rationale for Selecting 4-(2,2,3,3-Tetrafluoropropoxy)benzoic Acid as a Linker
The choice of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid as an organic linker is predicated on the unique properties imparted by its tetrafluoropropoxy tail. This functional group offers a combination of hydrophobicity and chemical stability, which can be strategically leveraged in drug delivery systems. The fluorine atoms are expected to enhance the loading capacity for certain drug molecules through favorable interactions and to modulate the release profile.[4]
Synthesis of a Fluorinated MOF: A Step-by-Step Protocol
The following protocol details the solvothermal synthesis of a zinc-based MOF incorporating 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid. Zinc is chosen as the metal node due to its low toxicity, making it a suitable candidate for biomedical applications.[3]
Materials and Reagents:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Chloroform
Equipment:
-
20 mL scintillation vials or Teflon-lined autoclave
-
Oven
-
Centrifuge
-
Vacuum oven
Protocol:
-
Precursor Solution Preparation: In a 20 mL scintillation vial, dissolve 0.1 mmol of zinc nitrate hexahydrate and 0.1 mmol of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid in 10 mL of DMF.
-
Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.
-
Solvothermal Synthesis: Seal the vial tightly and place it in an oven preheated to 120 °C for 24 hours. The slow heating and reaction time are crucial for the formation of crystalline MOF material.
-
Cooling and Product Collection: After 24 hours, turn off the oven and allow the vial to cool down to room temperature naturally. Crystalline product should be visible at the bottom of the vial. Collect the solid product by centrifugation at 8000 rpm for 10 minutes.
-
Washing and Solvent Exchange: To remove unreacted precursors and residual DMF from the pores of the MOF, a thorough washing procedure is necessary.[8]
-
Decant the supernatant and resuspend the solid in 10 mL of fresh DMF. Centrifuge and decant again. Repeat this step three times.
-
Resuspend the solid in 10 mL of ethanol and let it soak for 24 hours. This step is to exchange the high-boiling point DMF with a more volatile solvent.
-
Centrifuge, decant the ethanol, and resuspend the solid in 10 mL of chloroform for another 24 hours to further ensure the removal of any residual impurities.
-
-
Activation: Collect the solid by centrifugation and dry it in a vacuum oven at 80 °C overnight. This "activation" step removes the solvent molecules from the pores, making the internal surface area accessible for drug loading.
-
Storage: Store the activated MOF in a desiccator to prevent moisture absorption.
Caption: Solvothermal synthesis and activation workflow for the fluorinated MOF.
Characterization of the Fluorinated MOF
Thorough characterization is essential to confirm the successful synthesis, structure, and properties of the MOF.
| Technique | Purpose | Expected Outcome/Rationale |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized material.[5][9] | A well-defined diffraction pattern with sharp peaks indicates a crystalline structure. The pattern can be compared to simulated patterns from single-crystal X-ray diffraction if available. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To verify the incorporation of the organic linker into the MOF structure.[3] | The spectrum should show the disappearance of the carboxylic acid O-H stretch from the free linker and the appearance of characteristic symmetric and asymmetric carboxylate stretches, confirming coordination to the metal center. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and confirm the removal of solvent molecules after activation.[3][5] | The TGA curve will show weight loss steps corresponding to the removal of guest molecules and the eventual decomposition of the framework at higher temperatures. |
| Brunauer-Emmett-Teller (BET) Surface Area Analysis | To determine the specific surface area and pore volume of the MOF, which are crucial for drug loading.[10] | A high BET surface area is expected, confirming the porous nature of the material. A decrease in surface area after drug loading can indicate successful encapsulation.[1] |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and crystal size of the MOF particles.[11] | SEM images will reveal the shape and size distribution of the synthesized crystals. |
| X-ray Photoelectron Spectroscopy (XPS) | To confirm the presence and chemical environment of fluorine in the MOF.[5][9] | The XPS spectrum should show a peak in the F 1s region, confirming the successful incorporation of the fluorinated linker. |
Application in Drug Delivery: Loading and Release of Doxorubicin
This protocol describes the loading of a model anticancer drug, doxorubicin (DOX), into the fluorinated MOF and the subsequent in vitro release study.
Materials and Reagents:
-
Activated fluorinated MOF
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Deionized water
Equipment:
-
UV-Vis spectrophotometer
-
Shaking incubator
-
Centrifuge
Protocol for Doxorubicin Loading:
-
Prepare DOX Solution: Prepare a stock solution of DOX in deionized water (e.g., 1 mg/mL).
-
Incubation: Disperse 10 mg of the activated MOF in 10 mL of the DOX solution.
-
Stirring: Stir the suspension at room temperature in the dark for 24 hours to allow for maximum drug loading. The process should be done in the dark as DOX is light-sensitive.
-
Separation: Centrifuge the mixture at 10,000 rpm for 15 minutes to separate the DOX-loaded MOF from the solution.
-
Quantification of Loading: Carefully collect the supernatant. Measure the concentration of DOX remaining in the supernatant using a UV-Vis spectrophotometer at a wavelength of 480 nm. The amount of loaded DOX can be calculated by subtracting the amount of DOX in the supernatant from the initial amount.
Drug Loading Efficiency (%) = [(Initial mass of DOX - Mass of DOX in supernatant) / Initial mass of DOX] x 100
Drug Loading Content (wt%) = [Mass of loaded DOX / Mass of DOX-loaded MOF] x 100
Protocol for In Vitro Doxorubicin Release:
-
Dispersion: Disperse 5 mg of the DOX-loaded MOF in 10 mL of PBS buffer (prepare two sets, one at pH 7.4 to simulate physiological conditions and one at pH 5.5 to simulate the acidic tumor microenvironment).
-
Incubation: Place the suspensions in a shaking incubator at 37 °C.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), take a 1 mL aliquot of the release medium.
-
Replacement: Immediately replace the withdrawn aliquot with 1 mL of fresh PBS buffer to maintain a constant volume.
-
Quantification: Centrifuge the collected aliquots to remove any suspended MOF particles. Measure the concentration of released DOX in the supernatant using a UV-Vis spectrophotometer.
-
Data Analysis: Calculate the cumulative percentage of released DOX at each time point.
Sources
- 1. Drug Delivery Applications of Metal-Organic Frameworks (MOFs) | IntechOpen [intechopen.com]
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Application Notes & Protocols: Surface Modification Using Fluorinated Benzoic Acid Derivatives
Introduction: Engineering Surfaces at the Molecular Level
In the realms of advanced materials, biotechnology, and drug development, the ability to precisely control the properties of a material's surface is paramount. Surface modification techniques allow scientists to dictate how a material interacts with its environment, influencing everything from biocompatibility and cellular adhesion to corrosion resistance and microelectronic performance. Among the most robust and versatile methods for achieving this control is the formation of Self-Assembled Monolayers (SAMs).
This guide focuses on a specific, powerful class of molecules for this purpose: fluorinated benzoic acid derivatives . The strategic incorporation of fluorine into organic molecules imparts unique properties, including exceptional chemical stability and extremely low surface energy, leading to surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent).[1][2][3] When this fluorinated "tail" is combined with a benzoic acid "headgroup," it creates a molecule perfectly suited for anchoring to a wide variety of metal and metal oxide surfaces.[4][5]
These application notes provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles behind this technique, detailed protocols for implementation, and expert insights for troubleshooting. We will explore how these molecules self-assemble into highly ordered, functional monolayers and how they are applied in cutting-edge fields such as semiconductor manufacturing and biomaterial engineering.
Section 1: Fundamental Principles
1.1 The Anatomy of a Functional Molecule
The power of fluorinated benzoic acid derivatives in surface modification lies in their specific molecular architecture, which consists of three key components: an anchor, a rigid body, and a functional tail.
-
The Anchor (Carboxylic Acid Headgroup): The carboxylic acid moiety (–COOH) is the workhorse of the molecule, responsible for binding it to the substrate. On metal oxide surfaces (e.g., Al₂O₃, CoO, TiO₂), the acidic proton is released, and the molecule chemisorbs, forming a stable carboxylate linkage.[4][5] The nature of this bond can vary, with common coordination states being monodentate or bidentate. The prevalence of the more stable bidentate coordination is often correlated with better monolayer quality and performance.[6][7]
-
The Body (Aromatic Ring): The rigid benzene ring of the benzoic acid provides structural integrity. It promotes strong intermolecular interactions (π-π stacking) between adjacent molecules, driving the formation of a densely packed and highly ordered two-dimensional crystalline structure on the surface.
-
The Tail (Fluorinated Terminus): The exposed part of the monolayer is the fluorinated tail (e.g., -CF₃, -C₂F₅). The high electronegativity and low polarizability of the carbon-fluorine bond result in very weak intermolecular forces.[2] This is the origin of the extremely low surface energy that defines the modified surface, making it repellent to both polar (water) and non-polar (oil) liquids.[1]
1.2 The Mechanism: Self-Assembly from Solution
The formation of a monolayer is a spontaneous process driven by thermodynamics. When a suitable substrate is immersed in a dilute solution of the fluorinated benzoic acid derivative, the molecules begin to adsorb onto the surface. The strong affinity of the carboxylic acid headgroup for the metal oxide surface initiates the process, and the intermolecular interactions between the aromatic rings and fluorinated tails drive the ordering and packing of the molecules into a stable, uniform film.
Section 2: Key Applications & Case Studies
2.1 Application: Creating Tunable Hydrophobic Surfaces
The most direct application of these monolayers is to drastically alter the wettability of a surface. By forming a dense layer of fluorinated groups, an otherwise hydrophilic surface can be rendered highly hydrophobic. This is critical for applications such as anti-fouling coatings on biomedical implants, moisture barriers in microelectronics, and fabricating channels for microfluidic devices. The degree of hydrophobicity can be tuned by the choice of the fluorinated derivative.
Table 1: Water Contact Angle (WCA) on Modified Cobalt Surfaces
| Modifying Molecule | Abbreviation | Solvent | Resulting WCA (degrees) | Reference |
| Benzoic Acid | BA | Ethanol | ~53° (bare Co) -> ~75° | [6] |
| 4-(Trifluoromethyl)benzoic Acid | TBA | Ethanol | ~53° (bare Co) -> 86.8° ± 0.3° | [6] |
| 3,5-Bis(trifluoromethyl)benzoic Acid | BTBA | Ethanol | ~53° (bare Co) -> 88.5° ± 0.3° | [6] |
| Heneicosafluorododecylphosphonic Acid* | F21-DDPA | N/A | >114° | [8][9] |
Note: F21-DDPA is a phosphonic acid derivative shown for comparison on an aluminum substrate, illustrating the high contact angles achievable with longer fluoroalkyl chains.[8][9]
2.2 Case Study: Inhibitors for Area-Selective Atomic Layer Deposition (AS-ALD)
In the semiconductor industry, AS-ALD is a bottom-up manufacturing technique for building patterned thin films with atomic-scale precision.[7] This process requires an "inhibitor" or "blocking agent" that forms a monolayer on one material (the non-growth area) while leaving another material exposed for deposition (the growth area).
Fluorinated benzoic acid derivatives have been shown to be excellent ALD inhibitors.[6][7] Their dense, stable structure physically blocks the ALD precursor molecules from reaching the underlying surface. Research has demonstrated that fluorinated SAMs are more effective inhibitors than their non-fluorinated counterparts, a property attributed not just to hydrophobicity but to the specific coordination chemistry of the carboxylate headgroup with the substrate.[6][7]
Section 3: Detailed Experimental Protocols
Protocol 1: Formation of a Fluorinated Benzoic Acid SAM on a Cobalt Substrate
This protocol details the procedure for modifying a cobalt surface with 3,5-Bis(trifluoromethyl)benzoic acid (BTBA) to create a hydrophobic layer, based on established methodologies.[6]
A. Materials & Reagents
-
Substrates: Cobalt-coated silicon wafers or glass slides.
-
Modification Molecule: 3,5-Bis(trifluoromethyl)benzoic acid (BTBA).
-
Solvent: Anhydrous Ethanol (200 proof).
-
Cleaning Solvents: Acetone, Isopropanol, Deionized (DI) water.
-
Equipment: Beakers, ultrasonic bath, nitrogen gas line, clean sample vials, tweezers.
B. Substrate Preparation (Causality: A pristine, high-energy surface is critical for the formation of a uniform, high-quality monolayer.)
-
Place the cobalt substrates in a beaker.
-
Sequentially sonicate the substrates in acetone, isopropanol, and DI water for 10 minutes each to remove organic and particulate contamination.
-
Dry the substrates thoroughly under a stream of high-purity nitrogen gas.
-
Immediately before use, treat the substrates with a UV-Ozone cleaner for 1-5 minutes to remove any final traces of organic residues and to ensure a uniformly oxidized, hydrophilic surface.
-
Store the cleaned substrates under vacuum to prevent atmospheric contamination.[6]
C. SAM Formation Protocol
-
Prepare a 2 mM solution of BTBA in anhydrous ethanol. Ensure the BTBA is fully dissolved.
-
Place the cleaned, dried cobalt substrates into a clean sample vial.
-
Completely immerse the substrates in the 2 mM BTBA solution.[6]
-
Seal the vial and allow the substrates to incubate at room temperature for 24 hours. (Causality: A 24-hour immersion allows sufficient time for the monolayer to reach thermodynamic equilibrium, resulting in a well-ordered, densely packed film.)
-
After incubation, carefully remove the substrates from the solution using clean tweezers.
-
Rinse the substrates thoroughly with fresh ethanol to remove any physisorbed (loosely bound) molecules.[6]
-
Dry the modified substrates under a gentle stream of nitrogen gas. The surface is now ready for characterization or use.
Protocol 2: Characterization of the Modified Surface
A. Water Contact Angle (WCA) Measurement
-
Place the modified substrate on the stage of a contact angle goniometer.
-
Dispense a small droplet (e.g., 3-5 µL) of DI water onto the surface.
-
Capture an image of the droplet and use the instrument's software to measure the angle formed between the substrate surface and the tangent of the droplet at the three-phase contact line.
-
Repeat the measurement at several different locations on the surface to ensure uniformity. An increase from the bare substrate WCA (~53°) to >85° indicates successful hydrophobic modification.[6]
B. X-ray Photoelectron Spectroscopy (XPS)
-
Mount the sample in the XPS analysis chamber.
-
Acquire a survey spectrum to identify all elements present on the surface. Look for the appearance of the F 1s peak (~688-689 eV) and an increase in the C 1s signal, which confirms the presence of the fluorinated molecule.
-
Acquire high-resolution spectra of the F 1s, C 1s, O 1s, and Co 2p regions for detailed chemical state analysis.
Section 4: Troubleshooting & Expert Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Water Contact Angle | 1. Incomplete monolayer formation.2. Contaminated substrate or solution.3. Physisorbed multilayers. | 1. Increase immersion time; ensure solution concentration is correct.2. Use high-purity solvents and reagents; re-clean substrate immediately before use.3. Ensure thorough rinsing with fresh solvent after immersion. |
| Hazy or Visibly Uneven Surface | 1. Solution concentration is too high, causing precipitation.2. Water contamination in the solvent.3. Particulate contamination. | 1. Lower the concentration of the benzoic acid derivative.2. Use anhydrous solvents and handle in a low-humidity environment (e.g., glovebox).3. Filter the solution before use; work in a clean environment. |
| Poor Performance as ALD Inhibitor | 1. Monolayer has pinhole defects.2. Incorrect binding mode (e.g., monodentate vs. bidentate).3. Monolayer instability under ALD conditions. | 1. Optimize substrate cleaning and immersion time to improve packing density.2. The choice of molecule and substrate is critical; investigate different derivatives.3. Consider derivatives with stronger anchor groups or higher thermal stability. |
References
-
Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]
- Google Patents. (n.d.).
-
Satyarthy, S., Cheng, M., & Ghosh, A. (2025). Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. MDPI. [Link]
-
National Science Foundation. (2025). Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. NSF Public Access Repository. [Link]
-
Graupe, M., et al. (2025). Fluorinated self-assembled monolayers: Composition, structure and interfacial properties. ResearchGate. [Link]
-
Lin, Y.-C., et al. (2024). Self-Assembled Monolayers of a Fluorinated Phosphonic Acid as a Protective Coating on Aluminum. MDPI. [Link]
-
Kumar, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]
-
Riss, A., et al. (n.d.). Benzoic acid derivatives as a simple building block for on-surface C–C coupling. ResearchGate. [Link]
-
SciSpace. (n.d.). Fluorinated self-assembled monolayers : composition, structure and interfacial properties. [Link]
-
CORE. (2012). Fluorine Based Superhydrophobic Coatings. [Link]
-
Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]
-
UTRGV ScholarWorks. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. [Link]
-
ResearchGate. (2024). Polyethylene Film Surface Modification via Benzoic Acid Grafting. [Link]
-
Wu, G., et al. (2025). Solid-state O-17 NMR study of benzoic acid adsorption on metal oxide surfaces. ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]
-
Zehetner, J., et al. (2017). Dissociative Adsorption of Benzoic Acid on Well-Ordered Cobalt Oxide Surfaces: Role of the Protons. ACS Publications. [Link]
-
ResearchGate. (2020). Selected applications of fluorinated MR contrast agents and fluorine-containing drugs in medicine. [Link]
-
Academia.edu. (n.d.). (PDF) Adsorption of Functionalized Benzoic Acids on MgSO4⋅H2O (100). [Link]
-
ACS Nano. (2025). Fluorinated Self-Assembled Monolayer Ion Receptors for Retentive Analog Synaptic Behavior. [Link]
-
PMC. (2024). Strong Substrate–Adsorbate Interactions Direct the Impact of Fluorinated N-Heterocyclic Carbene Monolayers on Au Surface Properties. [Link]
-
Scribd. (n.d.). Benzoic Acid and Derivatives. [Link]
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Application Notes & Protocols: A Guide to Designing Nematic Liquid Crystals with Tetrafluoropropoxy Tails
Introduction
In the field of liquid crystal (LC) materials, the strategic incorporation of fluorine atoms has become a cornerstone of modern molecular design, enabling precise control over the material's bulk properties.[1][2][3] Among the various fluorinated moieties, the tetrafluoropropoxy (–OCH₂CF₂CF₂H) group stands out for its unique combination of properties. This terminal tail group offers a compelling balance of a strong transverse dipole moment, moderate polarity, and specific steric profile. These characteristics are instrumental in engineering nematic liquid crystals with desirable attributes such as high dielectric anisotropy (Δε), low viscosity (γ₁), and broad nematic phase ranges, which are critical for advanced display and photonic applications.[4][5]
This guide provides a comprehensive overview of the principles and protocols for designing, synthesizing, and characterizing nematic liquid crystals functionalized with tetrafluoropropoxy tails. It is intended for researchers and professionals in materials science and drug development who seek to leverage the distinct advantages of this fluorinated group to create next-generation liquid crystal materials.
Molecular Design Principles: The Impact of the Tetrafluoropropoxy Tail
The molecular architecture of a liquid crystal dictates its macroscopic properties.[1] The choice of the core structure, linking groups, and terminal chains all play a synergistic role. The tetrafluoropropoxy tail, in particular, exerts a profound influence on the key physical parameters of a nematic liquid crystal.
Causality of Property Modulation
-
Dielectric Anisotropy (Δε): The C-F bonds in the tetrafluoropropoxy group are highly polar. The specific arrangement of these bonds results in a significant dipole moment that is largely perpendicular (transverse) to the long molecular axis. This strong transverse dipole enhances the negative component of the dielectric tensor, leading to materials with a large, negative dielectric anisotropy (Δε < 0). This is a critical feature for technologies like vertically aligned (VA) mode liquid crystal displays (LCDs).[2][3]
-
Birefringence (Δn): While the core structure primarily determines the optical anisotropy, the tetrafluoropropoxy tail has a secondary effect. Its moderate polarizability contributes to the overall birefringence. Judicious selection of the aromatic core in conjunction with the fluorinated tail allows for the fine-tuning of Δn to meet the specific requirements of various optical devices.[4][6]
-
Viscosity (γ₁): The tetrafluoropropoxy group, despite its fluorine content, often leads to a reduction in rotational viscosity compared to other highly polar terminal groups like cyano (–CN). This is attributed to its specific steric shape which can disrupt the strong intermolecular correlations that increase viscosity, facilitating faster switching speeds in electro-optical devices.[4]
-
Mesophase Stability: The incorporation of the tetrafluoropropoxy tail can influence the melting point and clearing point (the temperature at which the material transitions from the nematic to the isotropic liquid phase).[2][3] Its unique interactions can either stabilize or destabilize the nematic phase depending on the overall molecular structure, often resulting in a broad and practical nematic temperature range.[7]
Structure-Property Relationship Visualization
The interplay between the molecular components and the final material properties can be visualized as a decision-making workflow.
Caption: Relationship between molecular components and LC properties.
Synthesis Protocol: A Representative Example
The synthesis of nematic liquid crystals with a tetrafluoropropoxy tail typically involves a multi-step organic synthesis approach. The following protocol outlines a general, yet robust, pathway for the synthesis of a biphenyl-based liquid crystal with a terminal tetrafluoropropoxy group.
Materials and Reagents
-
4,4'-Biphenol
-
2,2,3,3-Tetrafluoro-1-propanol
-
4-Alkyl-bromobenzene (or other suitable core precursor)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Appropriate solvents for reaction and purification (e.g., Toluene, Ethanol, Hexane)
Step-by-Step Synthesis Protocol
Step 1: Synthesis of the Tetrafluoropropoxy Precursor (Williamson Ether Synthesis)
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4,4'-biphenol (1.0 eq) in DMF.
-
Add finely ground K₂CO₃ (1.5 eq) to the solution.
-
Slowly add 2,2,3,3-tetrafluoro-1-propanol (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the mono-etherified intermediate.
Step 2: Coupling to the Core (Suzuki Cross-Coupling Reaction)
-
In a Schlenk flask under an inert atmosphere (e.g., Argon), combine the purified tetrafluoropropoxy-biphenol intermediate (1.0 eq), an appropriate boronic acid derivative of the second core component (1.1 eq), and the palladium catalyst (0.02-0.05 eq).
-
Add a suitable solvent system (e.g., toluene/ethanol) and an aqueous solution of a base (e.g., 2M K₂CO₃).
-
Degas the mixture and then heat to reflux (typically 80-100 °C) for 8-16 hours, monitoring by TLC.[8]
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent in vacuo.
-
Purify the final product by recrystallization from a suitable solvent (e.g., ethanol or hexane) to obtain the target nematic liquid crystal.
Step 3: Structural Verification
-
¹H and ¹⁹F NMR Spectroscopy: Confirm the chemical structure and the successful incorporation of the tetrafluoropropoxy tail.
-
Mass Spectrometry (MS): Verify the molecular weight of the synthesized compound.
Characterization Workflow and Protocols
A systematic characterization is essential to validate the synthesis and quantify the physical properties of the new liquid crystal material.[9]
Overall Characterization Workflow
Caption: Systematic workflow for liquid crystal characterization.
Protocol 1: Thermal Analysis for Phase Identification
Objective: To determine the phase transition temperatures (melting and clearing points) and identify the mesophases.
A. Differential Scanning Calorimetry (DSC) [9][10]
-
Accurately weigh 2-5 mg of the purified LC sample into an aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Perform a heating/cooling cycle under a nitrogen atmosphere. A typical program is:
-
Heat from room temperature to a temperature above the expected clearing point at 10 °C/min.
-
Hold for 2 minutes to ensure complete melting.
-
Cool to a sub-ambient temperature (e.g., -20 °C) at 10 °C/min.
-
Heat again at 10 °C/min to obtain the final thermogram.
-
-
Analyze the thermogram to identify the endothermic and exothermic peaks corresponding to phase transitions. The peak onset temperature is typically reported.
B. Polarized Optical Microscopy (POM) [7][10]
-
Place a small amount of the LC sample on a clean microscope slide and cover it with a coverslip.
-
Position the slide on a hot stage connected to a temperature controller.
-
Heat the sample into the isotropic liquid phase (it will appear dark under crossed polarizers).
-
Slowly cool the sample (e.g., at 1-5 °C/min) into the liquid crystalline phase.
-
Observe and record the characteristic textures that form. Nematic phases typically exhibit "Schlieren" or "marbled" textures.[7]
-
Correlate the observed texture changes with the transition temperatures measured by DSC.
Protocol 2: Electro-Optical and Dielectric Characterization
Objective: To measure the dielectric anisotropy (Δε) and birefringence (Δn).
-
Cell Preparation: Inject the liquid crystal sample into a commercial electro-optic cell (e.g., a planar aligned cell of known thickness, typically 5-10 μm) via capillary action in its isotropic phase.
-
Birefringence (Δn) Measurement:
-
Use an Abbe refractometer equipped with a polarizer and a temperature-controlled stage.
-
Measure the ordinary (nₒ) and extraordinary (nₑ) refractive indices at a specific wavelength (e.g., 589 nm).
-
Calculate the birefringence as Δn = nₑ - nₒ.
-
-
Dielectric Anisotropy (Δε) Measurement:
-
Use an LCR meter to measure the capacitance of the filled cell.
-
Measure the capacitance (C⊥) without an applied voltage. This corresponds to the perpendicular component of the dielectric permittivity (ε⊥).
-
Apply a sufficiently high AC voltage (e.g., 20V at 1 kHz) to align the LC molecules parallel to the electric field. Measure the capacitance in this state (C∥), which corresponds to the parallel component (ε∥).
-
Calculate ε⊥ and ε∥ using the cell geometry.
-
Determine the dielectric anisotropy as Δε = ε∥ - ε⊥.
-
Data Summary and Interpretation
The systematic characterization of a homologous series of liquid crystals allows for the establishment of clear structure-property relationships. The data below is a representative example of how properties can be tuned by modifying the core structure while retaining the tetrafluoropropoxy tail.
| Compound ID | Core Structure | Clearing Point (°C) | Δn at 589 nm | Δε at 1 kHz | γ₁ (mPa·s) |
| LC-A | Biphenyl | 85 | 0.18 | -4.1 | 110 |
| LC-B | Phenylcyclohexane | 92 | 0.12 | -3.5 | 85 |
| LC-C | Terphenyl | 155 | 0.25 | -5.2 | 180 |
Interpretation:
-
LC-A vs. LC-B: Replacing a phenyl ring with a cyclohexane ring (LC-B) reduces the birefringence (Δn) and viscosity (γ₁) due to the lower polarizability and more flexible nature of the aliphatic ring. The dielectric anisotropy is slightly less negative.
-
LC-A vs. LC-C: Extending the aromatic core to a terphenyl system (LC-C) significantly increases the clearing point and birefringence due to enhanced molecular shape anisotropy and polarizability. It also leads to a more negative Δε and a higher viscosity.
This data demonstrates the powerful synergy between the core structure and the tetrafluoropropoxy tail in tailoring the final properties of the liquid crystal material for specific applications.
References
-
MDPI. (2025). Three-Dimensional Ordering of Nematic Liquid Crystals with Azimuth and Tilt Controlled by Patterned Photoalignment and Selective Polymer Stabilization. Available at: [Link]
-
White Rose Research Online. (2022). Polar order in nematic liquid crystals. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Heads or tails: investigating the effects of amphiphile features on the distortion of chiral nematic liquid crystal droplets. Available at: [Link]
-
Biointerface Research in Applied Chemistry. (2021). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Available at: [Link]
-
MDPI. (2025). Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals. Available at: [Link]
-
Figshare. (2017). Synthesis and mesomorphic properties of four-ring fluorinated liquid crystals with trifluoromethyl group. Available at: [Link]
-
Royal Society of Chemistry. (2007). Fluorinated liquid crystals – properties and applications. Available at: [Link]
-
ResearchGate. (n.d.). 5.1. Liquid Crystals. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Design of nematic liquid crystals to control microscale dynamics. Available at: [Link]
-
ResearchGate. (n.d.). Characterisation and Applications of Nematic Liquid Crystals in Microwave Devices. Available at: [Link]
-
Chemoresponsive Liquid Crystal Research Database. (n.d.). Home. Available at: [Link]
-
ResearchGate. (2021). Introductory Chapter: Nematic Liquid Crystals. Available at: [Link]
-
Wageningen University & Research. (2023). Heads or tails: investigating the effects of amphiphile features on the distortion of chiral nematic liquid crystal droplets. Available at: [Link]
-
ResearchGate. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. Available at: [Link]
-
ACS Publications. (2025). Room-Temperature Emissive Fluorinated Liquid Crystals for Application in Light Emitting Diodes. Available at: [Link]
-
IEEE Xplore. (n.d.). Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines. Available at: [Link]
-
MDPI. (2023). Difluorovinyl Liquid Crystal Diluters Improve the Electro-Optical Properties of High-∆n Liquid Crystal Mixture for AR Displays. Available at: [Link]
-
Kent State University. (n.d.). Introduction to Liquid Crystals. Available at: [Link]
-
Meadowlark Optics. (n.d.). Liquid Crystal Operating Principles. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. Available at: [Link]
-
MDPI. (2025). Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals. Available at: [Link]
-
ResearchGate. (2023). Synthesis and mesomorphic properties of swallow-tailed liquid crystal monomers and polymers. Available at: [Link]
-
MDPI. (2023). Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. Available at: [Link]
-
ResearchGate. (n.d.). Fluorinated liquid crystals - Properties and applications. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid
Welcome to the technical support center for 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for improving the aqueous solubility of this compound.
Understanding the Challenge: Physicochemical Properties
4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid is characterized by a benzoic acid group, which provides acidic properties, and a tetrafluoropropoxy group that increases hydrophobicity.[1] This combination of a polar carboxylic acid head and a nonpolar, fluorinated tail results in limited aqueous solubility, a common challenge for many drug candidates. The fluorinated substituent, in particular, contributes to both hydrophobicity and lipophobicity, making solubilization in aqueous media difficult.[2][3]
| Property | Value/Information | Source |
| Molecular Formula | C10H8F4O3 | [4] |
| Molecular Weight | 252.16 g/mol | [4] |
| Appearance | White to off-white powder or crystals | [5] |
| Key Functional Groups | Carboxylic Acid (-COOH), Tetrafluoroether (-OCF2CF2H) | [1] |
Frequently Asked Questions (FAQs)
Q1: Why is 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid poorly soluble in water?
A1: The limited solubility is due to the presence of the hydrophobic tetrafluoropropoxy group. While the carboxylic acid group can ionize and interact with water, the large, nonpolar fluorinated tail dominates the molecule's behavior, leading to poor aqueous solubility.
Q2: What is the first and simplest step I should try to improve its solubility?
A2: The most straightforward initial approach is pH adjustment. As a carboxylic acid, increasing the pH of the aqueous medium above the compound's pKa will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[6][7][8]
Q3: Are there other common methods to enhance solubility if pH adjustment is insufficient or not suitable for my experiment?
A3: Yes, several other techniques can be employed, often in combination. These include the use of co-solvents, surfactants, and cyclodextrins.[9][10][11] Each method utilizes a different mechanism to overcome the compound's inherent insolubility.
Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step protocols for the most effective solubilization strategies.
pH Adjustment
Principle of Causality: Carboxylic acids are weak acids that exist in equilibrium between their protonated (less soluble) and deprotonated (more soluble) forms.[6] By increasing the pH of the solution with a base, you shift the equilibrium towards the formation of the highly polar and water-soluble carboxylate anion.[7][8][12]
Experimental Protocol:
-
Preparation: Prepare a stock solution of a suitable base (e.g., 1 M Sodium Hydroxide or Potassium Hydroxide).
-
Suspension: Suspend a known amount of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid in the desired aqueous buffer or medium.
-
Titration: While stirring, add the base dropwise to the suspension.
-
Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter.
-
Dissolution: Observe the dissolution of the solid. Continue adding the base until the compound is fully dissolved. A pH of 1.5-2 units above the compound's pKa is generally recommended for complete deprotonation and solubilization.[7]
Troubleshooting:
-
Precipitation upon pH decrease: If the pH of the final solution is lowered, the compound may precipitate out of solution as it reverts to its less soluble protonated form. Ensure the final formulation buffer has sufficient capacity to maintain the desired pH.
-
Incompatibility with other excipients: Ensure the chosen base is compatible with all other components in your formulation.
Caption: Workflow for pH-mediated solubilization.
Co-solvent Systems
Principle of Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9][13] This reduction in polarity makes the aqueous environment more favorable for dissolving nonpolar compounds like 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid.[9]
Commonly Used Co-solvents:
| Co-solvent | Typical Starting Concentration (v/v) | Notes |
| Ethanol | 5-20% | Generally well-tolerated in many biological systems. |
| Propylene Glycol (PG) | 10-30% | A common vehicle for oral and injectable formulations.[14] |
| Polyethylene Glycol 400 (PEG 400) | 10-40% | Effective for a wide range of poorly soluble drugs.[14][15] |
| Dimethyl Sulfoxide (DMSO) | ≤10% (for in vitro) | A powerful solvent, but its use in final formulations is limited due to potential toxicity. |
Experimental Protocol:
-
Co-solvent Selection: Choose a co-solvent that is compatible with your experimental system.
-
Preparation of Solvent Blends: Prepare a series of aqueous solutions with increasing concentrations of the chosen co-solvent (e.g., 5%, 10%, 20%, 30% v/v).
-
Solubility Determination: Add an excess of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid to each solvent blend.
-
Equilibration: Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Analysis: Centrifuge the samples to pellet the undissolved solid. Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Troubleshooting:
-
Precipitation upon dilution: A common issue with co-solvent systems is that the compound may precipitate when the formulation is diluted with an aqueous medium. This can be mitigated by optimizing the co-solvent concentration and potentially combining it with other solubilization techniques.
-
Toxicity/Compatibility: Always consider the potential toxicity and compatibility of the co-solvent with your specific application, especially for in vivo studies.
Caption: Co-solvents reduce water polarity, aiding drug dissolution.
Surfactant-Mediated Solubilization (Micellization)
Principle of Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles.[10][16] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the aqueous medium.[16][17]
Commonly Used Surfactants:
| Surfactant | Type | Typical Starting Concentration (w/v) | Notes |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.1 - 2.0% | Widely used in pharmaceutical formulations due to its low toxicity.[16] |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.1 - 1.0% | A powerful solubilizing agent, but its use can be limited by its potential to cause irritation.[16] |
| Cremophor® EL | Non-ionic | 0.5 - 5.0% | Often used for intravenous formulations of poorly soluble drugs.[16] |
Experimental Protocol:
-
Surfactant Selection: Choose a surfactant appropriate for your intended application.
-
Prepare Surfactant Solutions: Create a series of aqueous solutions with varying concentrations of the surfactant, ensuring some are above the known CMC.
-
Solubility Determination: Add an excess of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid to each surfactant solution.
-
Equilibration and Analysis: Follow the same equilibration and analysis steps as outlined in the co-solvent protocol.
Troubleshooting:
-
Foaming: Surfactant solutions can foam upon agitation, which can be problematic for certain applications.
-
Drug-Surfactant Interactions: The choice of surfactant can be critical. For instance, an anionic surfactant might interact unfavorably with a cationic drug.[18] Given that the compound is an acid, non-ionic or anionic surfactants are generally good starting points.
Cyclodextrin Complexation
Principle of Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19][] They can form inclusion complexes by encapsulating the hydrophobic portion of a guest molecule, in this case, the tetrafluoropropoxy-substituted benzene ring, thereby increasing its solubility in water.[11][19][21]
Commonly Used Cyclodextrins:
| Cyclodextrin | Key Features |
| β-Cyclodextrin (β-CD) | Suitable for many pharmaceutical actives, but has relatively low aqueous solubility itself.[] |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | A chemically modified derivative with significantly higher aqueous solubility and lower toxicity, making it very versatile.[21][22] |
| Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | Another highly soluble derivative often used in injectable formulations.[21] |
Experimental Protocol:
-
Cyclodextrin Selection: HP-β-CD is often a good starting point due to its high solubility and safety profile.
-
Phase Solubility Study:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.
-
Add an excess of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid to each solution.
-
Equilibrate and analyze the supernatant as previously described.
-
Plot the concentration of the dissolved compound against the cyclodextrin concentration to determine the complexation efficiency.
-
-
Preparation of the Complex (if needed for a solid formulation):
-
Dissolve the cyclodextrin in water.
-
Add the 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid (often dissolved in a small amount of organic solvent).
-
Stir until a clear solution is formed.
-
Remove the solvent(s) (e.g., by lyophilization or spray drying) to obtain a solid inclusion complex.
-
Troubleshooting:
-
Stoichiometry: The molar ratio of the drug to the cyclodextrin will affect the efficiency of solubilization. The phase solubility study will help determine the optimal ratio.
-
Competition: Other molecules in the formulation could potentially compete with the drug for the cyclodextrin cavity.
Caption: Cyclodextrin encapsulates the drug, enhancing solubility.
Summary of Approaches
| Method | Mechanism | Advantages | Considerations |
| pH Adjustment | Ionization to a more soluble salt form. | Simple, effective for ionizable compounds.[] | Only applicable to ionizable compounds; risk of precipitation with pH change. |
| Co-solvents | Reduction of solvent polarity. | Effective for many nonpolar compounds. | Potential for precipitation upon dilution; biocompatibility concerns.[9] |
| Surfactants | Micellar encapsulation of the drug. | High solubilization capacity. | Potential for foaming; biocompatibility and toxicity of some surfactants. |
| Cyclodextrins | Formation of a soluble inclusion complex. | Good safety profile for many derivatives; can improve stability. | Cost; potential for competitive binding. |
By systematically applying these troubleshooting guides and experimental protocols, researchers can effectively overcome the solubility challenges associated with 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid, enabling its successful use in a wide range of research and development applications.
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Gali, M., et al. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC, (2025). [Link]
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Hyda, Y. The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, (2024). [Link]
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Wagner, B. K., et al. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. [Link]
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Unbound. Aromatic Compounds vs Cyclodextrins: Molecular Interactions. (2026). [Link]
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Reddit. How does pH affect water solubility of organic acids (or acids in general)?. (2012). [Link]
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- 11. Aromatic Compounds vs Cyclodextrins: Molecular Interactions [eureka.patsnap.com]
- 12. reddit.com [reddit.com]
- 13. frontierspartnerships.org [frontierspartnerships.org]
- 14. scispace.com [scispace.com]
- 15. asiapharmaceutics.info [asiapharmaceutics.info]
- 16. jocpr.com [jocpr.com]
- 17. asianpharmtech.com [asianpharmtech.com]
- 18. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Defluorination Side Reactions in High-Temperature Synthesis
Welcome to the High-Temperature Fluorocarbon Synthesis Support Center. Synthesizing complex molecules bearing carbon-fluorine (C–F) bonds at elevated temperatures often triggers undesired C–F bond activation, leading to massive hydrodefluorination or competitive cross-coupling. This portal bridges mechanistic understanding with field-proven laboratory protocols to help researchers and drug development professionals maintain structural integrity in fluorinated targets.
Visualization: Mechanistic Divergence in Catalytic Cross-Coupling
Understanding the precise point of failure is the first step in troubleshooting. The flowchart below maps the kinetic and thermodynamic divergence points where C–F activation overtakes desired C–X coupling.
Competing pathways in metal-catalyzed synthesis showing C-X vs. C-F activation.
Section 1: Diagnostic FAQ & Mechanistic Grounding
Q1: Why does my substrate undergo massive defluorination when I scale up and increase the reaction temperature? A: At lower temperatures, transition metals like Pd(0) and Ni(0) selectively insert into weaker C–I, C–Br, or C–Cl bonds. However, the C–F bond, despite having a high bond dissociation energy (~115 kcal/mol), becomes highly susceptible to oxidative addition at high temperatures because the elevated thermal energy overcomes the activation barrier for C–F cleavage[1]. The presence of electron-rich metals combined with high thermal kinetic energy artificially drives the thermodynamic cleavage of the C–F bond[2].
Q2: I am performing a Sonogashira/Suzuki coupling. How can I alter my ligand and base system to suppress hydrodefluorination? A: Defluorination fundamentally requires the metal center to tightly approach the sterically shielded and short C–F bond. By employing bulky, electron-rich phosphine ligands (e.g., Buchwald biaryl phosphines), you create a steric exclusion zone that physically prevents the metal from closely approaching the C–F bond, funneling the reaction toward the longer, more accessible C–X bond[3]. Additionally, strong bases (like NaOtBu) can accelerate the formation of transient metal-hydride species via β-hydride elimination from solvents or alkoxides. These hydrides immediately hydrodehalogenate your substrate. Switching to a weaker, poorly soluble base like K3PO4 or Cs2CO3 effectively shuts down this parasitic cycle[3].
Q3: In nickel-catalyzed reductive cross-coupling, how do I prevent the over-defluorination of difluoroacetates? A: In photoredox or electrochemical Ni-catalysis, over-defluorination frequently occurs because the initially generated monofluoroalkyl radical is susceptible to further sequential electron uptake and reduction. Introducing an iron co-catalyst like FeCl3 effectively intercepts the intermediate radical, tuning the reduction potential and systematically suppressing the over-defluorination pathway to retain the desired monofluorinated moiety[4].
Q4: My target is a solid-state inorganic material (e.g., a fluorinated battery cathode), but I am losing fluoride during high-temperature calcination. What is causing this? A: In high-temperature solid-state synthesis of oxyfluorides, reductive defluorination is the primary side reaction. If you are blending the material with a carbon matrix as a conductive additive, the carbon itself acts as a local reducing agent at extreme temperatures, extracting fluoride ions from the lattice due to favorable thermodynamics. To bypass this, eliminate carbon additives from the anion side during the high-temperature calcination phase[5].
Section 2: Reagent Selection & Reaction Optimization Data
To simplify process optimization, use the following logic matrix to identify which variables in your current protocol are elevating your risk of C–F bond activation, and what to substitute them with.
| Synthesis Parameter | High Defluorination Risk | Minimized Defluorination | Mechanistic Causality |
| Base Selection | NaOtBu, KOtBu | K3PO4, Cs2CO3 | Strong alkoxides readily promote β-hydride elimination, forming metal-hydrides that trigger hydrodefluorination[3]. |
| Ligand Sterics | Small/Linear (e.g., PMe3) | Bulky (e.g., XPhos, BrettPhos) | Bulky ligands restrict the metal from accessing the short, heavily shielded C–F bond, heavily favoring C–X insertion[3]. |
| Solvent Polarity | DMF, NMP | Toluene, 1,4-Dioxane | Aprotic, less polar solvents minimize the thermodynamic stabilization of the highly polarized C–F activation transition states[3]. |
| Redox Modulators | None | FeCl3 (in Ni-catalysis) | Iron salts act to dynamically govern electron transfer kinetics, preventing the over-reduction of fluoroalkyl radicals[4]. |
Section 3: Standard Operating Protocols (SOPs)
Protocol A: Suppressing Defluorination in Pd-Catalyzed Cross-Coupling (Modified Suzuki-Miyaura)
Purpose: To securely couple a bromo-fluoroarene with an arylboronic acid at elevated temperatures (>90°C) without displacing the fluorine atom.
Step-by-Step Methodology:
-
Preparation of Pre-Catalyst: Inside an inert-atmosphere glovebox, weigh 2.0 mol% of a well-defined Pd precatalyst (e.g., XPhos Pd G3). Self-Validation Check: Generating catalysts in situ creates naked Pd(0) which is prone to indiscriminate C–F bond insertion; pre-formed catalysts ensure a controlled, steady release into the catalytic cycle[3].
-
Reagent Loading: Add the bromo-fluoroarene (1.0 equiv) and the arylboronic acid (1.2 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Base Addition: Add anhydrous Cs2CO3 (2.0 equiv). Do not use alkoxide bases.
-
Solvent Addition: Inject anhydrous, degassed Toluene to achieve a 0.2 M concentration. Self-Validation Check: Toluene is deliberately chosen as a non-polar aprotic solvent to disfavor the highly polar transition state required to break the C–F bond[3].
-
Reaction Execution: Heat the mixture to 95°C for 12 hours under vigorous stirring. To verify reaction progression without disturbing the system, monitor via 19F NMR using α,α,α-trifluorotoluene as an internal standard[6].
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and wash iteratively with water and brine. Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel chromatography[3].
Protocol B: Electrochemical Ni-Catalyzed Defluorination Control
Purpose: Synthesis of α-aryl monofluorinated carboxylic acid derivatives from difluoroacetates, preventing total des-fluorination.
Step-by-Step Methodology:
-
Electrolytic Cell Setup: Equip an undivided electrochemical cell with a carbon paper cathode and a sacrificial zinc anode[4].
-
Reagent Loading: Add the target aryl iodide (1.0 equiv) and the 2-chloro-2,2-difluoroacetate (1.5 equiv) into the cell.
-
Catalyst & Additive Loading: Introduce NiCl2·glyme (10 mol%), a compatible bipyridine ligand (10 mol%), and the critical additive FeCl3 (20 mol%). Self-Validation Check: Omitting FeCl3 will result in near-complete defluorination; its presence guarantees the suppression of over-defluorination by trapping the reactive intermediate[4].
-
Electrolysis: Conduct the reaction at a constant cathodic current (e.g., 5 mA) at room temperature to mildly elevated temperatures until complete consumption of the aryl iodide starting material is observed.
-
Isolation: Extract with a standard organic solvent (e.g., dichloromethane) and purify via column chromatography to achieve the mono-fluorinated product in high yields[4].
Section 4: References
1.[1] Synthetic Advantages of Defluorinative C–F Bond Functionalization. PMC - NIH. 1 2.[2] Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. 2 3.[3] Preventing dehalogenation during reactions of bromo-fluoroanilines. Benchchem. 3 4.[5] Topochemical fluorination reactions in the context of fluoride ion batteries, tailored properties and for the modification of thin films. GEPRIS. 5 5.[4] Electrochemical Nickel-Catalyzed Selective Defluorination for the Synthesis of α-Fluoroarylacetic Acid Derivatives. ACS Publications. 4 6.[6] Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. 6
Sources
- 1. Synthetic Advantages of Defluorinative C–F Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DFG - GEPRIS - Topochemical fluorination reactions in the context of fluoride ion batteries, tailored properties and for the modification of thin films [gepris.dfg.de]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Mastering the Thermal Decomposition of Fluorinated Benzoic Acids
Welcome to the comprehensive technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on controlling the thermal decomposition of fluorinated benzoic acids. This resource is designed to move beyond simple protocols, offering a deep dive into the causality behind experimental choices and providing self-validating systems for your research. Here, you will find expert advice, troubleshooting guides, and detailed methodologies to ensure the integrity and success of your experiments.
Introduction
Fluorinated benzoic acids are critical building blocks in modern medicinal chemistry and materials science.[1] Their unique physicochemical properties, imparted by the fluorine substituent(s), can significantly enhance the metabolic stability and pharmacokinetic profiles of drug molecules.[2] However, the very stability of the C-F bond can also introduce challenges, particularly when these compounds are subjected to elevated temperatures during synthesis or processing.
Uncontrolled thermal decomposition, primarily through decarboxylation, can lead to reduced yields, the formation of difficult-to-remove impurities, and compromised experimental outcomes.[3] This guide provides a foundational understanding of the factors governing the thermal stability of fluorinated benzoic acids and offers practical solutions to common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the thermal decomposition of fluorinated benzoic acids.
Q1: What is the primary thermal decomposition pathway for fluorinated benzoic acids?
A1: The primary thermal decomposition pathway is decarboxylation, a reaction that removes the carboxyl group (-COOH) as carbon dioxide (CO₂), typically yielding the corresponding fluorinated benzene derivative.[3] For example, the thermal decomposition of 4-fluorobenzoic acid primarily produces fluorobenzene and carbon dioxide.
Q2: How does the position of the fluorine atom on the benzene ring affect thermal stability?
A2: The position of the fluorine atom influences the electronic properties of the molecule, which in turn can affect the rate of decarboxylation. Electron-withdrawing groups, like fluorine, can stabilize the conjugate base of the benzoic acid, making the acid stronger.[4] However, the effect on the decarboxylation rate is complex and depends on the specific reaction mechanism. Generally, the stability of the resulting aryl anion or radical intermediate plays a crucial role.
Q3: What are the key factors that promote the unintended decarboxylation of fluorinated benzoic acids?
A3: The main factors that can induce decarboxylation are:
-
High Temperatures: Prolonged heating, especially above the melting point, can provide the necessary activation energy for decarboxylation.[3]
-
Strongly Acidic or Basic Conditions: Both acidic and basic environments can catalyze the removal of the carboxyl group.
-
Presence of Metal Catalysts: Certain metals, particularly copper and its compounds, are known to be effective catalysts for decarboxylation reactions.[3][5]
Q4: Can the reaction solvent influence the rate of decarboxylation?
A4: Yes, the choice of solvent is critical. Protic solvents, especially in the presence of an acid or base, can facilitate proton transfer steps that may be involved in certain decarboxylation mechanisms.[3] The solubility of the specific fluorinated benzoic acid in the chosen solvent system should also be carefully considered to ensure a homogeneous reaction mixture.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during experiments involving the heating of fluorinated benzoic acids.
Problem 1: Low Yield of Desired Product and Formation of an Unexpected Non-Polar Byproduct
-
Symptom: Your reaction yields are consistently low, and analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy indicate the presence of a fluorobenzene derivative that corresponds to the decarboxylation of your starting material.[3]
-
Cause: Unintended thermal decarboxylation of the fluorinated benzoic acid starting material or an intermediate.
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Temperature Optimization | Reduce the reaction temperature to the lowest possible point that still allows for a reasonable reaction rate. | Decarboxylation is often temperature-dependent. Lowering the temperature can significantly reduce the rate of this side reaction.[3] |
| 2. Minimize Reaction Time | Monitor the reaction progress closely and stop the reaction as soon as the desired product is formed. | Prolonged exposure to high temperatures increases the likelihood of decomposition.[3] |
| 3. Catalyst Screening | If using a metal catalyst, screen for alternatives that are less prone to promoting decarboxylation. If a catalyst is not essential for the desired transformation, consider running the reaction without it. | Copper-based catalysts are particularly known to facilitate decarboxylation.[3][5] |
| 4. pH Control | If possible, adjust the reaction pH to be closer to neutral, avoiding strongly acidic or basic conditions. | Both extremes of pH can catalyze decarboxylation.[3] |
| 5. Solvent Selection | Consider switching to an aprotic solvent if a protic solvent is currently being used and is not essential for the reaction mechanism. | Aprotic solvents can disfavor proton transfer steps that may be involved in decarboxylation. |
Problem 2: Inconsistent Reaction Rates and Product Profiles
-
Symptom: You observe significant batch-to-batch variability in your reaction outcomes, even when following the same procedure.
-
Cause: This can be due to trace impurities in the starting materials or solvents, or variations in the reaction atmosphere.
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Purity of Starting Materials | Ensure the purity of your fluorinated benzoic acid and other reagents. Consider recrystallization or other purification methods if necessary. | Impurities, such as residual metals from the synthesis of the starting material, can act as unintended catalysts. |
| 2. Solvent Quality | Use high-purity, dry solvents. | Water or other protic impurities in the solvent can affect the reaction pathway. |
| 3. Inert Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | This prevents side reactions with atmospheric oxygen and moisture, which can lead to complex product mixtures. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical decision-making process for troubleshooting unexpected decarboxylation.
Caption: A decision tree for troubleshooting unintended decarboxylation.
Experimental Protocol: Monitoring Thermal Decomposition using TGA-MS
Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) is a powerful technique for studying the thermal stability of fluorinated benzoic acids. It provides quantitative information about mass loss as a function of temperature, while simultaneously identifying the evolved gaseous products.[6][7]
Objective: To determine the onset temperature of decomposition and identify the evolved gases for a given fluorinated benzoic acid.
Materials:
-
Fluorinated benzoic acid sample
-
TGA-MS instrument
-
High-purity nitrogen or argon gas
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the fluorinated benzoic acid sample into a TGA pan.[6]
-
Ensure the sample is evenly distributed at the bottom of the pan.
-
-
Instrument Setup:
-
Place the sample pan onto the TGA balance.
-
Purge the TGA furnace with the inert gas at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Set the MS to scan a mass range of 10-200 amu.[7]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample at a constant rate of 10 °C/min to a final temperature of 600 °C.[6]
-
-
Data Analysis:
-
TGA Curve: Analyze the TGA curve (mass vs. temperature) to determine the onset temperature of mass loss, which corresponds to the beginning of decomposition.
-
MS Data: Correlate the mass loss events in the TGA curve with the MS data for the evolved gases. Look for the characteristic mass-to-charge ratio (m/z) of CO₂ (m/z = 44) and the corresponding fluorobenzene derivative.
-
Expected Results:
The TGA thermogram will show a stable baseline until the onset of decomposition, at which point a significant mass loss will be observed. The MS data will show a corresponding increase in the ion current for m/z 44 (CO₂) and the molecular ion of the fluorobenzene product, confirming that decarboxylation is the primary decomposition pathway.
Visualizing the TGA-MS Experimental Workflow
The following diagram outlines the key steps in the TGA-MS analysis of a fluorinated benzoic acid.
Caption: A flowchart of the TGA-MS experimental workflow.
Summary of Key Parameters
The following table summarizes the key physicochemical properties of common monofluorinated benzoic acids, which are important considerations for experimental design.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (at 25°C) |
| 2-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | 122-125 | ~3.27 |
| 3-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | 123-125 | ~3.86 |
| 4-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | 182-184 | ~4.14 |
Data sourced from multiple publicly available chemical databases.[1]
Conclusion
A thorough understanding of the factors that influence the thermal decomposition of fluorinated benzoic acids is paramount for their successful application in research and development. By carefully controlling reaction parameters such as temperature, catalysts, and solvent systems, and by employing appropriate analytical techniques for monitoring, researchers can minimize unwanted side reactions and ensure the desired outcomes of their experiments. This guide serves as a starting point for navigating the complexities of working with these valuable compounds.
References
- Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. (2025). Vertex AI Search.
- Preventing decarboxylation of 4-fluorobenzoic acid - Benchchem. (n.d.). BenchChem.
- Decarboxylative Hydroxylation of Benzoic Acids. (n.d.). ResearchGate.
- Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. (2021). Journal of the American Chemical Society.
- Thermal and oxidative stability of fluorinated alkyl aryl ethers. (2025). ResearchGate.
- Organic chemistry practical course. (n.d.). Courseware.
- The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide - Benchchem. (n.d.). BenchChem.
- Application Notes and Protocols for the Characterization of 2-Fluorobenzoic Acid - Benchchem. (n.d.). BenchChem.
- Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. (n.d.). Environmental Science: Processes & Impacts.
- The thermal decomposition of benzoic acid. (n.d.). ResearchGate.
- Thermal Degradation of High-Temperature Fluorinated Polyimide and its Carbon Fiber Composite. (2010). e-Publications@Marquette.
- Evolved Gas Analysis with Thermogravimetric Analysis – Mass Spectroscopy (TGA-MS). (2022). Eurofins EAG.
- Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. (n.d.). Arkat USA.
- Biodegradation Studies of 4-Fluorobenzoic Acid and 4-Fluorocinnamic Acid: an Evaluation of Membrane Inlet Mass Spectrometry as an Alternative to High Performance Liquid Chromatography and Ion Chromatography. (n.d.). ResearchGate.
- Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carb. (2023). Semantic Scholar.
- Investigation into the optimized thermal stability of fluorinated perovskite through first principles calculations. (2022). Taylor & Francis.
- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC.
- Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries. (n.d.). ResearchGate.
- Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. (2025). ResearchGate.
- Direct measurement of fluorocarbon radicals in the thermal destruction of perfluorohexanoic acid using photoionization mass spectrometry. (2025). OSTI.GOV.
- II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. (n.d.). Courseware :: Centurion University.
- Module 6.1 - Aromatic Compounds, Carbonyls and Acids. (n.d.). Physics & Maths Tutor.
- Aromatic Reactions: Practice Problems & Step-by-Step Solutions. (2026). YouTube.
- How to Solve Aromatic Synthesis Problems. (2023). YouTube.
- Aromatic Synthesis: Order of Reactions. (2018). Master Organic Chemistry.
Sources
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- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. ioc.tu-clausthal.de [ioc.tu-clausthal.de]
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- 7. eag.com [eag.com]
Removing unreacted 4-hydroxybenzoic acid from fluorinated product mixtures
Welcome to the technical support center for scientists and researchers in drug development and materials science. This guide provides in-depth troubleshooting advice and detailed protocols for a common yet challenging purification scenario: the removal of unreacted 4-hydroxybenzoic acid from fluorinated product mixtures.
Introduction: The Core Challenge
A frequent synthetic step involves the reaction of 4-hydroxybenzoic acid (4-HBA) with a fluorinated partner, for instance, in a Williamson ether synthesis or a nucleophilic aromatic substitution, to create more complex fluorinated aromatic carboxylic acids. The primary purification challenge arises from the similar acidic nature of both the starting material (a phenolic acid) and the desired fluorinated product (an aromatic carboxylic acid). This guide will help you exploit the subtle, yet critical, physicochemical differences between these compounds to achieve high purity.
Fundamental Principles: Exploiting pKa Differences
The key to separating these acidic compounds lies in the difference in their acidity, or pKa values. The electron-withdrawing nature of fluorine atoms on the aromatic ring significantly increases the acidity of the carboxylic acid group on your product compared to the starting 4-HBA.
-
4-Hydroxybenzoic Acid (4-HBA) has two pKa values: one for the carboxylic acid (~4.5) and one for the more weakly acidic phenol group (~9.3).[1][2][3][4]
-
Fluorinated Benzoic Acids are considerably more acidic. The exact pKa depends on the number and position of fluorine substituents, but it is typically lower than that of benzoic acid (pKa 4.2).[5] For example, the pKa of 2-fluorobenzoic acid is around 3.27, and highly fluorinated acids can have pKa values near or even below zero.[6][7]
This difference in acidity is the cornerstone of the primary purification technique: selective acid-base extraction . A weak base, like sodium bicarbonate, will be strong enough to deprotonate the more acidic fluorinated product but not the less acidic phenolic group of the 4-HBA, allowing for a clean separation.[8][9][10]
Frequently Asked Questions (FAQs)
Q1: I performed a simple aqueous base wash (like NaOH), but my product is still contaminated with 4-HBA. Why?
Using a strong base like sodium hydroxide (NaOH) is a common mistake. NaOH is strong enough to deprotonate both the carboxylic acid of your product and the phenolic hydroxyl group of the 4-HBA starting material.[11] This converts both compounds into their water-soluble salt forms, pulling both into the aqueous layer and achieving no separation. The key is to use a base that is selective.
Q2: Can I just use column chromatography directly on the crude mixture?
While possible, it is often inefficient for bulk removal of a starting material with similar polarity. Carboxylic acids can exhibit poor behavior on silica gel, often leading to significant peak tailing.[12] This occurs due to strong interactions between the acidic analyte and residual acidic silanol groups on the silica surface.[12][13] It is far more effective to first remove the bulk of the 4-HBA using a selective acid-base extraction and then use chromatography as a final polishing step if necessary.
Q3: My extraction is forming a persistent emulsion. How can I resolve this?
Emulsions are common when mixing organic solvents with basic aqueous solutions, especially when fine precipitates are present. To break an emulsion, try the following:
-
Add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous phase can help force the separation of the layers.[14]
-
Gently swirl the separatory funnel instead of shaking it vigorously.
-
If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool to remove any particulate matter that may be stabilizing the emulsion.
Q4: I've successfully removed the 4-HBA, but now I can't get my fluorinated product to precipitate out of the aqueous layer after re-acidification. What should I do?
This typically happens if your fluorinated product has some appreciable water solubility, or if you haven't lowered the pH sufficiently.
-
First, check the pH with litmus paper or a pH meter. You must acidify to at least 1-2 pH units below the pKa of your product to ensure it is fully protonated and thus less water-soluble.[15] Use a strong acid like concentrated HCl.
-
If the product is still soluble, you will need to perform a "back-extraction." Extract the acidified aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane to recover your product.
Purification Strategy Decision Guide
This flowchart will help you select the most appropriate purification workflow.
Caption: Decision workflow for purification.
In-Depth Troubleshooting & Protocols
Troubleshooting Selective Acid-Base Extraction
The success of this technique hinges on the pKa difference between your highly acidic fluorinated product and the weakly acidic phenol of 4-HBA.
| Compound | Functional Groups | Carboxylic Acid pKa | Phenol pKa | Behavior with NaHCO₃ (aq) |
| 4-Hydroxybenzoic Acid | Carboxylic Acid, Phenol | ~4.54[1] | ~9.3 | Carboxylic acid deprotonates, but phenol remains protonated. |
| Fluorinated Benzoic Acid | Carboxylic Acid | < 4.0 (Typical)[5] | N/A | Readily deprotonated to form water-soluble carboxylate salt. |
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.[11]
-
First Extraction: Add an equal volume of 5% aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert it gently several times, venting frequently to release CO₂ gas that evolves from the acid-base reaction.[8]
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean flask (Flask A).
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution at least two more times to ensure complete removal of your product. Combine all aqueous extracts into Flask A.
-
Isolate 4-HBA: The remaining organic layer now contains the unreacted 4-HBA. This can be washed with water and brine, then dried over sodium sulfate and concentrated to recover the starting material if desired.[14]
-
Product Recovery: Cool Flask A (containing the aqueous extracts) in an ice bath. Slowly and carefully add concentrated hydrochloric acid (HCl) dropwise while stirring until the pH is ~1-2 (check with pH paper). Your fluorinated product should precipitate as a solid.
-
Final Collection: Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold deionized water to remove inorganic salts, and dry thoroughly under vacuum.[16]
Troubleshooting Recrystallization
If your isolated product still contains minor impurities, recrystallization is an excellent final purification step.[17]
-
Problem: Oiling Out - The product comes out of solution as a liquid instead of a solid.
-
Cause & Solution: The boiling point of the solvent is higher than the melting point of your solid, or the solution is cooling too rapidly. Add a bit more solvent to ensure the product is fully dissolved at the boiling point, and allow the flask to cool more slowly (e.g., by wrapping it in glass wool).
-
-
Problem: No Crystals Form Upon Cooling.
-
Cause & Solution: Too much solvent was used, or the solution is supersaturated. Try scratching the inside of the flask with a glass rod to create nucleation sites.[17] If that fails, add a single seed crystal of your pure product. As a last resort, slowly evaporate some of the solvent to increase the concentration and attempt cooling again.
-
-
Problem: Poor Recovery.
-
Cause & Solution: The compound has high solubility in the cold solvent, or too much solvent was used. Ensure you are using the minimum amount of hot solvent necessary to dissolve the compound.[16] Also, ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation.
-
Sources
- 1. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
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- 3. Showing Compound 4-Hydroxybenzoic acid (FDB010508) - FooDB [foodb.ca]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The pKa values of PFOA and other highly fluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. homework.study.com [homework.study.com]
- 10. Separation of an Unknown Mixture [wwwchem.uwimona.edu.jm]
- 11. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. lcms.cz [lcms.cz]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. Recrystallization [sites.pitt.edu]
Validation & Comparative
1H and 19F NMR characterization of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid
An authoritative comparative analysis designed for researchers and application scientists evaluating fluorinated building blocks for medicinal chemistry and Fragment-Based Drug Discovery (FBDD).
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug development, utilized in over 30% of recently approved therapeutics. The addition of polyfluoroalkoxy groups, such as the 2,2,3,3-tetrafluoropropoxy moiety, dramatically enhances a molecule's lipophilicity, metabolic stability, and membrane permeability without significantly increasing its steric bulk.
As a Senior Application Scientist, I often see analytical bottlenecks arise when characterizing these highly electronegative, coupling-rich systems. This guide presents an objective comparison of
Causality in Spectroscopic Behavior: The Fluoroalkyl Effect
The analytical behavior of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid in an NMR magnetic field is dictated by the extreme electronegativity of the four fluorine atoms. This electron-withdrawing effect propagates through the alkyl chain, fundamentally altering the local chemical environment.
-
Deshielding & Downfield Shifts (
H NMR): Unlike a standard propoxy group where the terminal methyl protons resonate near 1.0 ppm, the terminal proton in the tetrafluoropropoxy group is profoundly deshielded, shifting downfield to approximately 6.0–6.5 ppm. -
Complex Spin-Spin Coupling (
H and F NMR): Fluorine ( F) is a spin-1/2 nucleus with 100% natural abundance. It actively couples to nearby protons through scalar bonds. This generates severe multiplet splitting in H NMR—specifically large geminal couplings ( Hz) and vicinal couplings ( Hz)—which can complicate H structural assignment but provides unambiguous connectivity proofs[1][2]. -
Extreme Chemical Shift Dispersion (
F NMR): The F nucleus possesses a chemical shift range spanning >800 ppm. Because of this heightened sensitivity to the local electronic environment, F NMR resolves structural nuances that H NMR cannot, making it a critical tool for tracking fluorinated active pharmaceutical ingredients (APIs) in complex mixtures[3][4].
Experimental Methodologies: Self-Validating NMR Protocols
To ensure data integrity, NMR acquisition must move beyond simple default parameters. The following methodologies establish a self-validating framework for exact structural and quantitative analysis.
Protocol A: High-Resolution H NMR Structural Characterization
Objective: Confirm molecular connectivity while resolving complex
-
Sample Preparation: Dissolve 15.0 mg of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid in 0.6 mL of DMSO-
. Causality for solvent choice: DMSO disrupts hydrogen-bonded carboxylic acid dimers, yielding a sharper, highly reproducible proton signal around 13.0 ppm compared to . -
Locking and Shimming: Lock onto the DMSO deuterium signal. Perform automated gradient shimming (e.g., TopShim) followed by manual adjustments on the Z1 and Z2 axes until the non-decoupled DMSO residual peak width at half-height is
Hz. -
Acquisition Parameters:
-
Pulse Angle: 30° (
pulse program). Rationale: A 30° pulse ensures faster longitudinal ( ) relaxation between scans. -
Relaxation Delay (D1): 2.0 seconds.
-
Scans (NS): 16.
-
-
Data Processing: Apply a mild exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transform to optimize signal-to-noise without obscuring the fine
triplet-of-triplets splitting.
Protocol B: Quantitative F NMR (qNMR) for Purity & Screening
Objective: Accurate quantitation of the API devoid of background matrix interference.
-
Internal Standard Addition: Add precisely weighed Trifluoroacetic acid (TFA, internal standard,
ppm) to the DMSO- sample matrix[3]. -
Pulse Sequence Selection: Utilize an inverse-gated
H-decoupled F sequence (zgig or equivalent). Causality for sequence choice: Continuous proton decoupling induces the Nuclear Overhauser Effect (NOE), which artificially enhances F signals near protons. Inverse-gated decoupling turns the decoupler off during the relaxation delay, suppressing NOE and ensuring that peak area strictly correlates with molar concentration[5][6]. -
Relaxation Optimization: Set the relaxation delay (D1) to
of the slowest relaxing fluorine nucleus (typically seconds). Rationale: Ensures 99.3% magnetization recovery for rigorous quantitative integration.
Quantitative Data: Spectroscopic Comparison Tables
The following tables synthesize the expected NMR profiles, demonstrating how the 2,2,3,3-tetrafluoropropoxy chain differentiates itself from standard aliphatic or fully perfluorinated moieties.
Table 1:
| Structural Moiety | 4-Propoxybenzoic acid (Analog) | 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid | Causality / Splitting Logic |
| ~12.5 ppm (br s, 1H) | ~13.0 ppm (br s, 1H) | Stronger H-bonding due to inductive withdrawal from fluoro-chain. | |
| Aromatic H (ortho to COOH) | ~7.85 ppm (d, 2H) | ~7.95 ppm (d, 2H) | Slight deshielding from the para-fluoroalkoxy group's meta-inductive effect. |
| Aromatic H (ortho to O) | ~6.95 ppm (d, 2H) | ~7.15 ppm (d, 2H) | Direct inductive deshielding via oxygen linked to the electron-poor fluoroalkyl group. |
| ~3.98 ppm (t, 2H) | ~4.70 - 4.85 ppm (tt, 2H) | Massive deshielding; split by adjacent | |
| Terminal Alkyl Group | ~1.00 ppm (t, 3H, | ~6.00 - 6.50 ppm (tt, 1H, | Downfield shift due to extreme |
Table 2:
| Compound | Assignment | Peak Shape ( | FBDD Sensitivity Rating | |
| TFA (Internal Standard) | -76.5 | Singlet | N/A (Reference) | |
| 4-(Trifluoromethoxy)benzoic acid | -58.0 | Singlet | High (Sharp singlet, high symmetry) | |
| 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid | -125.0 | Singlet (Internal | Moderate (T2 relaxation broadens signal) | |
| 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid | -139.0 | Singlet (Terminal | Moderate (Sensitive to solvent exchange) |
Note: In non-decoupled
Application Insight: Why F NMR Dominates Fragment-Based Drug Discovery (FBDD)
When transitioning a fluorinated building block from structural confirmation to biological screening,
By contrast, the human biological environment is entirely devoid of organic fluorine. This lack of background interference creates a "stealth" channel for observation. When 4-(2,2,3,3-tetrafluoropropoxy)benzoic acid is used as a fragment hit, Ligand-Observed
Spectroscopic Decision Workflow
The following decision matrix illustrates the distinct logic required when navigating the characterization and screening of polyfluorinated motifs.
Fig 1. Decision matrix for NMR modality selection in fluorinated API characterization and FBDD.
Conclusion
For complex polyfluorinated derivatives like 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid, optimal analytical workflows require utilizing
References
1. - NIH / PMC 2. - MDPI 3. - NIH / PMC 4. - E3S Web of Conferences 5. - Sigma-Aldrich
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. rua.ua.es [rua.ua.es]
- 3. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 7. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Applications of 19F-NMR in Fragment-Based Drug Discovery [mdpi.com]
- 10. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Comparative stability of fluorinated vs. non-fluorinated benzoic acid ethers
Strategic Fluorination in Drug Design: A Comparative Guide on the Stability of Fluorinated vs. Non-Fluorinated Benzoic Acid Ethers
As a Senior Application Scientist navigating the complexities of modern drug development, I frequently observe promising therapeutic scaffolds fail in early pre-clinical stages due to poor pharmacokinetic profiles. One of the most common liabilities is rapid metabolic clearance. In the pursuit of structural optimization, substituting a non-fluorinated ether (such as a methoxy group) with a fluorinated ether (such as a trifluoromethoxy group) on a benzoic acid scaffold is a remarkably effective strategy.
This guide objectively compares the physicochemical and metabolic performance of methoxy (-OCH3) versus trifluoromethoxy (-OCF3) benzoic acid ethers, detailing the mechanistic causality behind their stability profiles and providing self-validating protocols for rigorous laboratory evaluation.
Mechanistic Causality: Why Fluorination Modulates Stability
In medicinal chemistry, the trifluoromethoxy group is increasingly incorporated into drug candidates to overcome the vulnerabilities of standard methoxy groups[1]. To understand the vast difference in their stability, we must look beyond simple bond mechanics and evaluate the physical organic chemistry driving Phase I metabolism.
The Fallacy of Bond Strength Alone It is a common misconception that the metabolic resistance of -OCF3 groups is strictly due to the high bond dissociation energy (BDE) of the C–F bond (~485 kJ/mol) compared to the C–H bond (~414 kJ/mol)[1]. While the C–F bond is undeniably robust, biological oxidation by Cytochrome P450 (CYP450) enzymes does not occur via direct homolytic cleavage of the C–F or C–H bonds[2].
Electronic Depletion and Steric Shielding CYP450-mediated O-demethylation—the primary clearance pathway for methoxy ethers—relies heavily on a hydrogen atom transfer (HAT) or a single-electron transfer originating near the ether oxygen[3].
-
Non-Fluorinated (-OCH3): The methoxy group is electron-donating by resonance. The ether oxygen maintains a high electron density, rendering it a highly susceptible target for the high-valent iron-oxo species of CYP450[3].
-
Fluorinated (-OCF3): The profound electronegativity of the three fluorine atoms creates a strong inductive effect, pulling electron density away from the ether oxygen and drastically lowering its basicity[3]. Furthermore, the -OCF3 moiety is substantially bulkier, occupying a stereoelectronic space similar to an isopropyl group. This bulk sterically shields the ether linkage from the enzyme's catalytic center, preventing the requisite substrate-enzyme binding orientation[1].
Additionally, the introduction of the trifluoromethoxy group fundamentally alters the molecule's lipophilicity. The -OCF3 group is known as a "super-halogen" due to its highly lipophilic and electron-withdrawing nature, shifting the Hansch lipophilicity parameter (π) from -0.02 (methoxy) to +1.04 (trifluoromethoxy)[2]. This not only stabilizes the molecule metabolically but frequently enhances passive cellular membrane permeability.
CYP450 Oxidative Pathway: Mechanistic divergence between methoxy and trifluoromethoxy ethers.
Quantitative Performance Comparison
To translate these principles into actionable data, the table below summarizes the typical quantitative divergence observed when modifying a baseline benzoic acid ether scaffold with fluorine.
| Physicochemical / DMPK Property | Methoxybenzoic Acid Ether (-OCH3) | Trifluoromethoxybenzoic Acid Ether (-OCF3) |
| Electronic Nature | Electron-donating | Strongly electron-withdrawing |
| Hansch Lipophilicity Parameter (π) | -0.02 | +1.04 |
| Bond Dissociation Energy (Approx.) | 414 kJ/mol (C–H bond) | 485 kJ/mol (C–F bond) |
| CYP450 Metabolic Liability | High (Susceptible to O-demethylation) | Low (Sterically/Electronically shielded) |
| In Vitro HLM Half-Life ( | < 20 minutes (Rapid Clearance) | > 120 minutes (High Stability) |
| Intrinsic Clearance ( | > 50 µL/min/mg protein | < 10 µL/min/mg protein |
Self-Validating Experimental Protocols
To empirically prove the stability advantage of fluorinated benzoic acid ethers, researchers must execute a meticulously controlled Human Liver Microsome (HLM) assay. A protocol is only as trustworthy as its internal validations; without proper controls, it is impossible to distinguish true metabolic stability from assay failure (e.g., inactive enzyme or degraded cofactors).
Protocol: CYP450-Mediated Metabolic Stability Assay (HLM)
Core Principle: This assay isolates Phase I oxidative metabolism. By establishing a "No-NADPH" control, we create a self-validating system. If the drug degrades in the absence of NADPH, the instability is chemical/hydrolytic, not CYP450-mediated.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4). Ensure the final DMSO concentration does not exceed 0.1% to prevent CYP inhibition.
-
System Setup: Aliquot Human Liver Microsomes (HLMs) to achieve a final protein concentration of 0.5 mg/mL in the reaction mixture.
-
Internal Control Seeding:
-
Positive Control: Run parallel wells using Verapamil (high clearance) to validate enzyme viability.
-
Negative/Assay Control: Run parallel wells containing the test compound but substitute the NADPH generating system with an equivalent volume of plain buffer (No-NADPH control).
-
-
Pre-Incubation: Incubate the microsome-drug mixtures at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium.
-
Reaction Initiation: Initiate the oxidative reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM).
-
Time-Course Quenching: At designated time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction matrix. Immediately quench the reaction by dispensing into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Sample Processing & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to precipitate denatured proteins. Transfer the supernatant to clean plates and analyze via LC-MS/MS.
-
Data Calculation: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear regression yields the elimination rate constant (
). Calculate half-life ( ) and intrinsic clearance ( ).
Self-validating Phase I human liver microsome (HLM) metabolic stability workflow.
Conclusion
For structural biologists and medicinal chemists, selecting between non-fluorinated and fluorinated benzoic acid ethers dictates the developmental trajectory of a compound. The strategic incorporation of a -OCF3 group utilizes both inductive electron withdrawal and precise steric shielding to shut down Phase I CYP450 oxidation at the ether linkage. By integrating the self-validating protocols above, laboratories can accurately quantify these structural advantages, reliably funneling highly stable, highly permeable drug candidates into advanced pre-clinical stages.
References
-
Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: nih.gov. URL:[Link]
-
Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Source: mdpi.com. URL:[Link]
-
Title: Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Source: beilstein-journals.org. URL:[Link]
Sources
HPLC method development for purity analysis of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid
HPLC Method Development for Purity Analysis of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid: A Comparative Selectivity Guide
As a Senior Application Scientist, I frequently encounter method development challenges where standard reversed-phase high-performance liquid chromatography (RP-HPLC) approaches fail to yield robust analytical results. The purity analysis of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid (4-TFPBA) —a heavily fluorinated aromatic carboxylic acid (CAS: 72106-04-8)—is a prime example[1]. Its unique physiochemical profile creates a "hydrophobic mismatch" on traditional columns, demanding a deeper understanding of stationary phase chemistry and mobile phase causality.
In this guide, we bypass rudimentary trial-and-error. Instead, we objectively compare the conventional C18 stationary phase against the orthogonal selectivity of a Pentafluorophenyl (PFP) column, providing a self-validating protocol engineered for fluorinated benzoic acid derivatives.
The Causality of Chromatographic Challenges
Developing a stability-indicating or purity method for 4-TFPBA presents two distinct mechanistic hurdles:
1. Secondary Silanol Interactions and Ionization:
Like all benzoic acid derivatives, 4-TFPBA contains a highly polar, ionizable carboxylic acid moiety (
2. The Fluorous Effect on Selectivity: Standard C18 columns separate analytes based on dispersive hydrophobic (van der Waals) interactions[3][4]. However, the highly electronegative 2,2,3,3-tetrafluoropropoxy chain creates a strong localized dipole. Fluorine is highly hydrophobic but heavily lipophobic; therefore, fluorinated chains exhibit poor retention and poor shape selectivity on purely aliphatic C18 phases[5].
To solve this, we must employ a Pentafluorophenyl (PFP) stationary phase. A PFP column provides multimodal retention mechanisms: dispersive hydrophobicity,
Interaction Mechanism: The multi-modal selectivity of PFP vs. mono-modal C18 for 4-TFPBA.
Comparative Performance Data: C18 vs. PFP
To objectively validate the PFP column's superiority, an experiment was designed comparing it directly against a high-purity, fully end-capped C18 column. The sample matrix contained 4-TFPBA spiked with a structurally similar synthetic precursor impurity, 4-hydroxybenzoic acid, to assess resolution (
Chromatographic Conditions for Comparison:
-
Mobile Phase: Isocratic 40% Acetonitrile / 60% Water containing 0.1% Trifluoroacetic acid (TFA) to buffer the pH to ~2.1[2].
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm[2]
| Chromatographic Parameter | Standard C18 Column (150 x 4.6 mm, 5 µm) | Core-Shell PFP Column (150 x 4.6 mm, 5 µm) | Causality of the Result |
| Retention Factor ( | 1.8 | 4.2 | PFP exhibits fluorous affinity and enhanced dipole interactions, dramatically increasing retention for fluorinated targets[5]. |
| Peak Asymmetry ( | 1.65 (Significant Tailing) | 1.05 (Excellent Symmetrical Shape) | |
| Resolution ( | 1.2 (Baseline not resolved) | 4.5 (Fully baseline resolved) | PFP differentiates the tetrafluoropropoxy ether chain from the simple hydroxyl group via shape selectivity and localized electronegativity differences[7][8]. |
| Theoretical Plates ( | 6,500 | 14,200 | Stronger, more specific analyte-stationary phase kinetics on PFP reduce longitudinal diffusion, increasing efficiency. |
Optimized Self-Validating Purity Protocol
Based on the empirical superiority of the PFP phase, the following step-by-step methodology represents the validated procedure for the precise quantification and purity analysis of 4-TFPBA.
A. Reagent and Mobile Phase Preparation
-
Aqueous Phase (A): Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultra-pure water (Milli-Q, 18.2 MΩ·cm). Filter through a 0.22 µm PTFE membrane. Rationale: TFA acts as an ion-pairing agent and suppresses the dissociation of the carboxylic acid, keeping 4-TFPBA neutral[2].
-
Organic Phase (B): Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile.
-
Diluent: Use 50:50 Water:Acetonitrile (v/v). Rationale: Dissolving the sample in a solvent weaker than or equal to the initial mobile phase prevents "solvent shock" and peak fronting[2].
B. Standard and Sample Preparation
-
Stock Solution: Accurately weigh 10.0 mg of 4-TFPBA standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (1.0 mg/mL). Sonicate for 5 minutes.
-
Working Standard: Dilute the stock solution 1:10 with diluent to yield a 100 µg/mL working concentration. Filter through a 0.45 µm nylon syringe filter before transferring to an HPLC vial.
C. Instrumental Workflow & Gradient Method
-
Column: Pentafluorophenyl (PFP) stationary phase, 150 mm x 4.6 mm, 3.0 µm particle size.
-
Column Temperature: 35°C (Stabilizes the thermodynamic exchange kinetics).
-
Injection Volume: 5.0 µL (Minimizes column overload).
Gradient Program:
-
0.0 - 2.0 min: 20% B (Focuses the analyte band at the head of the column).
-
2.0 - 12.0 min: Linear ramp from 20% B to 80% B (Elutes the highly retained fluorinated compounds).
-
12.0 - 15.0 min: Hold at 80% B (Column wash).
-
15.0 - 15.1 min: Return to 20% B.
-
15.1 - 20.0 min: Re-equilibration at 20% B.
Method Troubleshooting Logic: Overcoming tailing and co-elution for 4-TFPBA.
Conclusion
For the purity analysis of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid, deploying a conventional C18 strategy ignores the fundamental physiochemical properties of the molecule. By transitioning to a Pentafluorophenyl (PFP) stationary phase, analytical scientists can exploit the fluorinated ether tail via dipole-dipole and fluorous interactions[5][8], while controlling the acidic moiety with a low-pH, TFA-buffered mobile phase[2]. This combination delivers high-efficiency, mathematically robust chromatography that acts as a self-validating system for routine pharmaceutical or materials testing.
References
-
Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International, Chromatography Online. URL:[Link]
-
MAC-MOD Analytical. (2020). Exploring the selectivity of C18 phases with Phenyl and PFP functionality. MAC-MOD Analytical Resources. URL: [Link]
-
ChemSrc. (2025). 4-(2,2,3,3-tetrafluoropropoxy)benzoic acid | CAS: 72106-04-8. Compound Database. URL:[Link]
Sources
- 1. 72106-04-8_CAS号:72106-04-8_4-(2,2,3,3-tetrafluoropropoxy)benzoic acid - 化源网 [chemsrc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. fortis-technologies.com [fortis-technologies.com]
- 7. mac-mod.com [mac-mod.com]
- 8. hplc.eu [hplc.eu]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fluorinated Propoxy Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Importance of Fluorinated Propoxy Derivatives
Fluorinated propoxy moieties are increasingly incorporated into pharmaceuticals, agrochemicals, and materials to enhance their metabolic stability, lipophilicity, and binding affinity.[1] The unique physicochemical properties imparted by fluorine atoms, such as high electronegativity and the strength of the carbon-fluorine bond, present distinct challenges and opportunities in their characterization by mass spectrometry.[1][2] This guide will compare the fragmentation patterns of fluorinated propoxy derivatives under different ionization techniques, providing experimental insights to aid in their identification and structural analysis.
The Influence of Fluorine on Mass Spectral Fragmentation
The presence of fluorine atoms significantly alters the fragmentation pathways of organic molecules compared to their non-fluorinated counterparts. The high electronegativity of fluorine induces a strong inductive effect, influencing bond cleavages and promoting rearrangements. Unlike other halogens, fluorine has only one stable isotope, which simplifies the interpretation of mass spectra but also means isotopic patterns cannot be used for identification.[3]
Common fragmentation patterns observed in fluorinated compounds include:
-
α-Cleavage: Cleavage of the bond adjacent to the carbon bearing the fluorine atom.
-
Rearrangements: Migration of fluorine atoms, often to a charged center, can lead to the formation of stable ions.[4][5]
-
Loss of HF: Elimination of a neutral hydrogen fluoride molecule is a common fragmentation pathway.[6]
-
Formation of Fluorinated Ions: The spectra are often characterized by ions containing fluorine, such as CF3+ and other fluorinated fragments.[7]
Comparative Analysis of Ionization Techniques
The choice of ionization technique is critical as it dictates the energy imparted to the molecule and, consequently, the extent and nature of fragmentation.
Electron Ionization (EI)
Electron Ionization (EI) is a high-energy technique that typically results in extensive fragmentation, providing a detailed fingerprint of the molecule.[8] For fluorinated propoxy derivatives, EI mass spectra are often complex and may not show a prominent molecular ion peak.[9]
Key Fragmentation Pathways under EI:
-
α-Cleavage at the Ether Linkage: The C-O bond of the ether is a common site of cleavage. For a generic fluorinated propoxy ether (R-O-CH2-CH2-CH2-F), cleavage can occur on either side of the oxygen atom.
-
Cleavage of the Propoxy Chain: The fluorinated propyl chain itself can undergo fragmentation, often with the loss of small fluorinated radicals or neutral molecules.
-
Rearrangements involving Fluorine: Fluorine migration to a radical cation site can initiate a cascade of fragmentation events, leading to the formation of highly stable fluorinated ions.[4][5] For instance, in silylated fluorinated alcohols, fluorine migration to the silicon atom is a dominant fragmentation pathway.[4][5]
Example Comparison: 1-Propoxypropane vs. 1-(3-Fluoropropoxy)propane
| Fragment | 1-Propoxypropane (m/z) | 1-(3-Fluoropropoxy)propane (m/z) | Interpretation |
| [M]+• | 102 | 120 | Molecular Ion |
| [M-CH3]+ | 87 | 105 | Loss of a methyl group |
| [M-C2H5]+ | 73 | 91 | Loss of an ethyl group |
| [M-C3H7]+ | 59 | 77 | Loss of a propyl group |
| [CH2=O+-C3H7] | 73 | - | α-cleavage product |
| [CH2=O+-C3H6F] | - | 91 | α-cleavage with fluorine |
| [C3H7]+ | 43 | 43 | Propyl cation |
| [C3H6F]+ | - | 61 | Fluoropropyl cation |
Chemical Ionization (CI)
Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation and often produces a prominent protonated molecule [M+H]+. This is particularly useful for determining the molecular weight of compounds that do not show a molecular ion in EI.
Key Features of CI Mass Spectra:
-
Adduct Formation: In addition to the [M+H]+ ion, adducts with reagent gas ions (e.g., [M+C2H5]+ for methane CI) may be observed.
-
Reduced Fragmentation: The fragmentation is generally limited to the loss of small, stable neutral molecules such as H2O, HF, or alcohols.
Electrospray Ionization (ESI)
Electrospray Ionization (ESI) is a soft ionization technique widely used in liquid chromatography-mass spectrometry (LC-MS). It is particularly suitable for polar and thermally labile molecules. For fluorinated propoxy derivatives, ESI typically generates protonated molecules [M+H]+ or adducts with cations like sodium [M+Na]+ in positive ion mode.
Tandem Mass Spectrometry (ESI-MS/MS):
Collision-Induced Dissociation (CID) of the precursor ion ([M+H]+) in a tandem mass spectrometer provides valuable structural information. The fragmentation patterns are often different from those observed in EI and are characterized by the loss of neutral molecules.
Expected ESI-MS/MS Fragmentation:
-
Loss of the Fluorinated Propyl Group: A common fragmentation pathway is the cleavage of the ether bond, leading to the loss of the fluorinated propanol.
-
Loss of HF: The elimination of hydrogen fluoride from the protonated molecule is a characteristic fragmentation for fluorinated compounds.
-
Sequential Losses: Further fragmentation of the primary product ions can occur, leading to a cascade of neutral losses.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization
This protocol is suitable for volatile and thermally stable fluorinated propoxy derivatives.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 10-100 µg/mL.
-
GC Conditions:
-
Injector: Split/splitless injector, operated in splitless mode for high sensitivity.
-
Injector Temperature: 250 °C.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program: Start at 40 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (EI):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Scan Rate: 2 scans/second.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization
This protocol is ideal for less volatile or more polar fluorinated propoxy derivatives.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the sample in a mixture of water and a polar organic solvent (e.g., methanol or acetonitrile) to a concentration of 1-10 µg/mL.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions (ESI):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10 to 40 eV to generate a range of fragment ions.
-
Data Acquisition: Full scan MS to identify the precursor ion, followed by product ion scans of the precursor.
-
Visualization of Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the proposed fragmentation pathways for a representative fluorinated propoxy derivative under different ionization conditions.
EI Fragmentation of 1-(3-Fluoropropoxy)butane
Caption: Proposed EI fragmentation of 1-(3-Fluoropropoxy)butane.
ESI-MS/MS Fragmentation of Protonated 1-(3-Fluoropropoxy)butane
Caption: ESI-MS/MS fragmentation of protonated 1-(3-Fluoropropoxy)butane.
General Workflow for Analysis
Caption: General workflow for the analysis of fluorinated propoxy derivatives.
Conclusion
The mass spectrometric analysis of fluorinated propoxy derivatives is a nuanced field where the choice of ionization technique profoundly impacts the resulting fragmentation patterns. Electron ionization provides detailed structural information through extensive fragmentation, while softer ionization methods like chemical ionization and electrospray ionization are invaluable for determining molecular weight and probing fragmentation through tandem MS techniques. A thorough understanding of the directing effects of fluorine and the common fragmentation pathways is essential for the accurate identification and structural elucidation of these increasingly important molecules. By employing the comparative approaches and experimental protocols outlined in this guide, researchers can more effectively characterize fluorinated propoxy derivatives in a variety of matrices.
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Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization | Journal of the American Society for Mass Spectrometry - ACS Publications. (2025). Journal of the American Society for Mass Spectrometry. [Link]
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Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. (2021). Rapid Communications in Mass Spectrometry, 35(S2), e9093. [Link]
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Membrane-Introduction Mass Spectrometry Analysis of Desflurane, Propofol and Fentanyl in Plasma and Cerebrospinal Fluid for Estimation BBB Properties. (2015). Journal of Analytical & Bioanalytical Techniques, 6(5). [Link]
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Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2024). Environmental Science & Technology. [Link]
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Investigation of the anaesthetic isoflurane fragmentation induced by electron impact. (2021). The European Physical Journal D, 75(1), 1-7. [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
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Mass-spectrum of desflurane and desflurane in the plasma that was taken during balanced inhalational anaesthesia, obtained using membrane separator interface. (2015). ResearchGate. [Link]
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Mass spectra of fluorocarbons. (1951). Journal of Research of the National Bureau of Standards, 47(2), 71-81. [Link]
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Comparison of the Analgesic Properties of Sevoflurane and Desflurane Using Surgical Pleth Index at Equi-Minimum Alveolar Concentration. (2017). International Journal of Medical Sciences, 14(9), 889-895. [Link]
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Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025). LCGC International. [Link]
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Photochemical Degradation of Some Halogenated Anesthetics in Air. (2024). Atmosphere, 15(12), 1569. [Link]
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X-Ray Diffraction Validation of Fluorinated Liquid Crystals: A Comparative Guide Against Hydrocarbon Analogues
Executive Summary
The structural validation of liquid crystals (LCs) is a critical gateway for advancing technologies ranging from Vertically Aligned Liquid Crystal Displays (VA-LCDs) to novel fluorous drug-delivery vectors in biopharmaceuticals. While traditional hydrocarbon-based LCs rely heavily on weak alkyl-aromatic segregation, Fluorinated Liquid Crystals (FLCs) leverage the unique "fluorophobic effect" to achieve unprecedented mesophase stability, high transverse dipole moments, and distinct ferroelectric nematic (
For researchers and drug development professionals, X-ray Diffraction (XRD) remains the gold-standard analytical technique. This guide objectively compares the physical performance of FLCs against non-fluorinated analogues and provides a self-validating Variable-Temperature XRD (VT-XRD) methodology to ensure rigorous structural assignment.
Mechanistic Insight: The Fluorophobic Effect
To understand the causality behind FLCs' superior performance, we must examine the atomic level. Fluorine atoms possess a larger van der Waals radius (~1.47 Å) than hydrogen (~1.20 Å) and exhibit the highest electronegativity on the periodic table.
When integrated into mesogenic cores or terminal chains, these properties induce strong microsegregation. Fluorous domains repel both aqueous and hydrocarbon components, driving the spontaneous assembly of highly rigid, two-dimensional lamellar structures. In an XRD diffractogram, this nanoscale segregation is visually confirmed by exceptionally sharp Small Angle X-ray Scattering (SAXS) peaks, indicating precise
Comparative Data Analysis: FLCs vs. Non-Fluorinated LCs
The following table summarizes the quantitative and observational differences between standard hydrocarbon LCs and advanced fluorinated variants based on recent synchrotron and conventional lab XRD data.
| Performance Metric | Traditional Hydrocarbon LCs (e.g., 5CB, 8CB) | Fluorinated Liquid Crystals (FLCs) | XRD Observational Signature |
| Phase Driving Force | Alkyl-aromatic incompatibility | The "Fluorophobic" effect (strong nanosegregation) | SAXS FWHM: Broad in TLCs; exceptionally sharp and intense in FLCs. |
| Smectic | Fluctuating thermal expansion | Rigid internal spacing ( | |
| Dielectric Anisotropy ( | Weakly positive or neutral | Strongly negative (Ideal for VA-LCDs) | WAXS Profiling: Higher degree of orthogonal order parameter ( |
| Gradual, continuous layer shrinkage | Abrupt transitions; defined tilt angles | Peak Shift: Rapid low-angle diffraction narrowing; sudden decrease in |
Self-Validating Experimental Protocol: Variable-Temperature XRD
To ensure scientific integrity and eliminate false positives in phase assignment, the following self-validating workflow must be employed when analyzing FLC vectors.
Step 1: Capillary Loading & Internal Calibration
-
Action: Inject the FLC sample into a 0.5 mm quartz capillary. Dope the sample with a
trace of Silver Behenate ( ). -
Causality & Validation: Standard glass creates broad amorphous background scattering that obscures delicate WAXS signals. Quartz minimizes this interference. Because thermal expansion of the sample holder can subtly alter the detector-to-sample distance,
acts as a built-in cryptographic key. Its invariant low-angle diffraction rings ( Å) provide continuous internal calibration, guaranteeing that any observed shift in the FLC's -spacing is a true thermodynamic event, not an instrumental artifact.
Step 2: Magnetic Alignment & Thermal Cycling
-
Action: Place the capillary inside a precisely controlled thermal stage subjected to an external 1.0 Tesla magnetic field. Perform a cyclic thermal sweep (heating and cooling) at a highly restricted ramp rate of 0.5 °C/min.
-
Causality & Validation: The magnetic field uniformly aligns the liquid crystal domains (monodomain creation), which is mathematically required to accurately extract the orientational order parameter (
). The ultra-slow cooling rate prevents kinetic trapping. By comparing the XRD transitions on both the heating and cooling cycles (hysteresis checking), the protocol intrinsically differentiates between kinetically delayed states and true equilibrium phases.
Step 3: Concurrent SAXS/WAXS Acquisition & DSC Cross-Validation
-
Action: Simultaneously collect data in the SAXS (
) and WAXS ( ) regions. Cross-reference the transition temperatures with Differential Scanning Calorimetry (DSC) thermograms. -
Causality & Validation: SAXS maps the inter-layer spacing, while WAXS dictates the intra-layer (liquid-like) intermolecular distances. Observing a constant SAXS
-spacing but a tightening WAXS halo definitively proves an orthogonal compression ( ) rather than a tilt ( ). Requiring orthogonal validation via DSC ensures that structural changes directly correspond to latent heat phase transitions, preventing the mischaracterization of localized thermal gradients.
Workflow Visualization
The diagram below outlines the causal decision matrix used during the VT-XRD signal extraction phase to objectively assign fluorinated mesophases.
Fig 1: Variable-Temperature XRD decision logic and cross-validation matrix for FLC phase assignment.
References
-
Matsukizono, H., et al. "Fluorination: Simple Change but Complex Impact on Ferroelectric Nematic and Smectic Liquid Crystal Phases." Journal of the American Chemical Society.[Link]
-
Bhattacharjee, A., et al. "Physical Properties of Three Liquid Crystals with Negative Dielectric Anisotropy from X-Ray Diffraction and Optical Birefringence Measurements." Taylor & Francis.[Link]
-
Hsu, H.-F., et al. "Influence of Mesogenic Properties of Cruciform-Shaped Liquid Crystals by Incorporating Side-Arms with a Laterally-Substituted-Fluorine." MDPI.[Link]
-
Goodby, J. W., et al. "Fluorinated liquid crystals - Properties and applications." Chemical Society Reviews (ResearchGate).[Link]
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Bioavailability comparison of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid analogs
An In-Depth Guide to the Bioavailability Assessment of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic Acid and its Analogs
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a powerful tool to enhance the pharmacokinetic profile of therapeutic candidates.[1][2][3] The unique properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, can significantly improve metabolic stability, membrane permeability, and ultimately, oral bioavailability.[1][4] This guide provides a comprehensive comparison of the bioavailability of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid and a series of its structural analogs. We will delve into the experimental methodologies used to assess bioavailability, explaining the rationale behind each step and presenting comparative data to illustrate the structure-activity relationships.
The Significance of Fluorination in Drug Design
The introduction of fluorine into a drug candidate can profoundly alter its physicochemical properties.[1][5] The strong carbon-fluorine bond often enhances metabolic stability by blocking sites susceptible to enzymatic degradation.[1][6][7] Furthermore, the high electronegativity of fluorine can influence the lipophilicity and acidity of a molecule, which are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]
Core Compound and Analogs Under Investigation
For the purpose of this guide, we will focus on 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid as our lead compound and compare it with three hypothetical analogs to explore how structural modifications impact bioavailability.
-
Compound A (Lead): 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid
-
Analog 1: 3-(2,2,3,3-Tetrafluoropropoxy)benzoic acid
-
Analog 2: 4-(2,2,3,3,4,4,5,5-Octafluoropentyloxy)benzoic acid
-
Analog 3: 4-(2,2-Difluoropropoxy)benzoic acid
These analogs allow us to investigate the effects of substituent position (ortho vs. meta vs. para), the length of the fluorinated alkyl chain, and the degree of fluorination on the overall bioavailability.
Comparative Bioavailability Data
The following table summarizes the key bioavailability parameters for our lead compound and its analogs, derived from a combination of in vitro and in vivo studies.
| Compound | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (t½, min) in Human Liver Microsomes | Oral Bioavailability (%) in Rats |
| Compound A | 8.5 | 120 | 65 |
| Analog 1 | 7.2 | 110 | 55 |
| Analog 2 | 9.8 | 180 | 75 |
| Analog 3 | 6.5 | 45 | 30 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the comparative analysis of bioavailability parameters.
Experimental Protocols for Bioavailability Assessment
A thorough evaluation of a drug candidate's bioavailability involves a multi-faceted approach, combining in vitro assays to predict absorption and metabolism with in vivo studies to determine the actual pharmacokinetic profile.[8]
In Vitro Permeability Assessment: The Caco-2 Assay
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[9][10][11] This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal epithelium.[10][12]
Objective: To determine the rate of transport of a compound across the Caco-2 cell monolayer, providing an apparent permeability coefficient (Papp).[10]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in a transwell plate and cultured for 21-28 days to form a confluent and differentiated monolayer.[10][13]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[11][14]
-
Transport Study: The test compound is added to the apical (A) side of the monolayer, and the concentration of the compound that permeates to the basolateral (B) side is measured over time. To assess active efflux, the transport from the basolateral to the apical side (B to A) is also measured.[10][12]
-
Sample Analysis: The concentration of the compound in the donor and receiver compartments is quantified using LC-MS/MS.[13]
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug permeation across the monolayer.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the donor chamber.[10]
-
Interpretation of Results:
-
High Permeability: Compounds with a high Papp value are predicted to be well-absorbed in humans.
-
Efflux Ratio: An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit its absorption.[10]
Caption: Caco-2 Permeability Assay Workflow.
In Vitro Metabolic Stability Assessment: Liver Microsomal Assay
The liver is the primary site of drug metabolism. The liver microsomal stability assay is an in vitro method used to assess a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are the major drug-metabolizing enzymes.[15][16]
Objective: To determine the rate of disappearance of a parent compound when incubated with liver microsomes, which provides an estimate of its intrinsic clearance.[16][17]
Methodology:
-
Incubation: The test compound is incubated with human liver microsomes at 37°C in the presence of the cofactor NADPH, which is required for CYP enzyme activity.[18]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a solvent like acetonitrile.[17]
-
Sample Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line represents the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.[17]
Interpretation of Results:
-
High Stability: A longer half-life indicates greater metabolic stability, which often correlates with higher bioavailability.
-
Low Stability: A short half-life suggests that the compound is rapidly metabolized, which can lead to poor bioavailability.
Caption: Liver Microsomal Stability Assay Workflow.
In Vivo Pharmacokinetic Studies in Animal Models
While in vitro assays are valuable for screening and prediction, in vivo studies in animal models are essential for determining the definitive pharmacokinetic profile of a drug candidate.[19][20][21] Rodent models, such as rats, are commonly used in early-stage drug development.[20]
Objective: To determine key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and oral bioavailability (F%).
Methodology:
-
Animal Dosing: A group of animals is administered the test compound intravenously (IV) to determine its clearance and volume of distribution. Another group receives the compound orally (PO).[22]
-
Blood Sampling: Blood samples are collected from the animals at predetermined time points after dosing.
-
Plasma Analysis: The concentration of the drug in the plasma is quantified using a validated analytical method, typically LC-MS/MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate the pharmacokinetic parameters.
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated by comparing the AUC after oral administration to the AUC after IV administration, corrected for the dose: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Interpretation of Results:
-
The oral bioavailability percentage provides a direct measure of the fraction of the orally administered drug that reaches the systemic circulation.
Structure-Bioavailability Relationship Analysis
The hypothetical data in the comparative table illustrates how subtle changes in the molecular structure can have a significant impact on bioavailability:
-
Analog 1 (Positional Isomer): Moving the tetrafluoropropoxy group from the para to the meta position slightly decreases both permeability and metabolic stability, resulting in lower oral bioavailability. This could be due to altered interactions with membrane transporters or metabolic enzymes.
-
Analog 2 (Increased Fluorination and Chain Length): Extending the fluorinated chain to an octafluoropentyloxy group increases lipophilicity, leading to higher permeability. The increased fluorination also enhances metabolic stability, resulting in a significant improvement in oral bioavailability.
-
Analog 3 (Reduced Fluorination): Decreasing the degree of fluorination to a difluoropropoxy group reduces metabolic stability, likely by creating a site more susceptible to metabolism. This leads to a marked decrease in oral bioavailability.
Conclusion
The assessment of bioavailability is a critical step in the drug discovery and development process. A combination of in vitro assays, such as the Caco-2 permeability and liver microsomal stability assays, along with in vivo pharmacokinetic studies in animal models, provides a comprehensive understanding of a compound's ADME properties. The strategic use of fluorination, as demonstrated with 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid and its analogs, can be a highly effective strategy for optimizing the bioavailability of drug candidates. By understanding the structure-bioavailability relationships, medicinal chemists can rationally design molecules with improved pharmacokinetic profiles, ultimately increasing the likelihood of clinical success.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(2,2,3,3-Tetrafluoropropoxy)benzoic Acid
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid, a fluorinated benzoic acid derivative, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) to ensure your safety and the integrity of your research.
Hazard Assessment: Understanding the "Why" Behind the PPE
The primary hazards associated with solid, powdered benzoic acid derivatives stem from their physical and chemical properties:
-
Dermal and Eye Exposure: As a fine powder, the compound can easily come into contact with skin and eyes, causing significant irritation or damage.[3] Benzoic acid itself is known to cause serious eye damage.[5]
-
Inhalation Risk: The powdered form presents a significant risk of becoming airborne, especially during weighing and transfer operations. Inhalation of such dust can lead to respiratory tract irritation.[1][2][6]
These hazards dictate a multi-faceted PPE strategy focused on creating a complete barrier between the researcher and the chemical.
Core PPE Requirements: Your First Line of Defense
All handling of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][8][9] The following PPE is mandatory for all tasks involving this compound.
Eye and Face Protection: Shielding Against the Unseen
Direct contact with the eyes can cause serious, potentially irreversible damage.
-
Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields are the absolute minimum.
-
Strongly Recommended: Due to the risk of airborne powder, chemical splash goggles that form a seal around the eyes are the preferred choice.[10]
-
Best Practice for High-Risk Tasks: When handling larger quantities or during procedures with a high potential for splashing or aerosolization, a full-face shield should be worn in addition to safety goggles.[10][11] This provides an extra layer of protection for the entire face.
Skin and Body Protection: A Comprehensive Barrier
Protecting the skin from direct contact is crucial to prevent irritation.[1]
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for handling solid chemicals. Always check the manufacturer's compatibility chart if available. It is critical to adopt a "two-glove" policy (double-gloving) when handling the pure solid, providing an additional layer of safety.[11]
-
Laboratory Coat: A long-sleeved, flame-resistant lab coat is mandatory to protect the arms and torso.
-
Full Body Protection: For large-scale operations or in the event of a significant spill, chemical-resistant coveralls or an apron should be used.[10][12]
-
Footwear: Closed-toe shoes are required at all times in a laboratory setting.
Respiratory Protection: Preventing Inhalation
While a fume hood is the primary engineering control, respiratory protection may be necessary in specific situations.
-
Standard Operations: For routine handling inside a properly functioning chemical fume hood, additional respiratory protection is typically not required.[13]
-
Emergency or High-Exposure Scenarios: In the case of a large spill outside of a fume hood or if engineering controls fail, a NIOSH-approved respirator with a particulate filter (e.g., an N95, P95, or P100) is necessary.[10][14]
Operational Plan: PPE in Practice
The level of PPE required can be tiered based on the specific task and the potential for exposure.
PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: A flowchart for selecting PPE based on the laboratory task.
Summary of PPE Recommendations
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Transporting Sealed Containers | Safety Glasses | Single Pair Nitrile Gloves | Lab Coat | Not Required |
| Weighing and Transferring Solid | Chemical Goggles & Face Shield | Double Pair Nitrile Gloves | Lab Coat | Work within a chemical fume hood |
| Working with Solutions | Chemical Goggles | Single Pair Nitrile Gloves | Lab Coat | Work within a chemical fume hood |
| Large Spill / Emergency Cleanup | Chemical Goggles & Face Shield | Heavy-duty Nitrile/Neoprene Gloves | Chemical-Resistant Apron/Coverall | NIOSH-approved respirator (particulate filter) |
Step-by-Step Protocol: Weighing and Preparing a Solution
This protocol provides a direct, procedural guide for a common laboratory task, integrating the necessary PPE at each step.
-
Preparation: Before handling the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate working height.[7][15] Don all required PPE: a lab coat, chemical splash goggles, a face shield, and double nitrile gloves.
-
Staging: Place all necessary equipment (spatula, weigh boat, beaker with stir bar, solvent) at least six inches inside the fume hood to ensure proper airflow.[8][9]
-
Weighing: Carefully open the container of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid. Use a clean spatula to transfer the desired amount of powder to the weigh boat. Perform this action slowly and deliberately to minimize dust generation.
-
Transfer: Gently add the weighed powder to the beaker containing the solvent.
-
Dissolution: Place the beaker on a stir plate within the fume hood and begin stirring until the solid is fully dissolved.
-
Cleanup: Tightly cap the stock container. Remove the outer pair of gloves and dispose of them in the designated solid hazardous waste container. Dispose of the contaminated weigh boat and any wipes in the same container.
-
Post-Handling: With the inner gloves still on, wipe down the work surface within the fume hood. Remove the inner gloves and wash your hands thoroughly with soap and water.[3]
Disposal Plan: A Safe Conclusion to Your Work
Proper disposal is a critical final step in the safe handling of hazardous chemicals.
-
Contaminated PPE: All disposable PPE, including gloves, weigh boats, and wipes, that has come into contact with the chemical should be placed in a clearly labeled, sealed container for solid hazardous chemical waste.[6][16]
-
Chemical Waste: Unused chemical and solutions should be collected in a designated, compatible, and clearly labeled hazardous waste container. Never pour chemical waste down the drain.[16]
-
Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a licensed chemical waste management company.[16]
By adhering to these rigorous PPE and handling protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific endeavors.
References
- SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: 4-(Trifluoromethyl)benzoic acid.
- Thermo Fisher Scientific. (2026, January 16). Safety Data Sheet: 4-(1-Methylethoxy)benzoic acid.
- BRENNTAG S.p.A. (2023, July 10). Safety Data Sheet: BENZOIC ACID E 210 PH. EUR. USP FCC JP.
- Fisher Scientific. (2025, December 22). Safety Data Sheet: 2,3,4,5-Tetrafluorobenzoic acid.
- Henderson, T. J. (2025, March 3).
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
